endo-BCN-PEG2-acid
Description
Properties
IUPAC Name |
3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUAMLUNAMJRHF-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG2-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-BCN-PEG2-acid is a versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker molecule is composed of three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) moiety, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid.
The BCN group facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules with high efficiency and bioorthogonality.[2][3] The carboxylic acid provides a reactive handle for forming stable amide bonds with primary amines, often activated by coupling agents like EDC or HATU.[4] The hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, a crucial property for biological applications. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in the construction of ADCs and PROTACs.
Core Properties and Specifications
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Chemical Formula | C₁₈H₂₇NO₆ | |
| Molecular Weight | 353.41 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, sealed, away from moisture | |
| Long-term Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
The utility of this compound lies in its ability to participate in two distinct and highly specific conjugation reactions. Below are detailed protocols for each reactive moiety.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Group
This protocol outlines the general procedure for conjugating this compound (or its derivatives) to an azide-containing biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer.
-
Organic co-solvent (optional, if needed for solubility): DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the this compound stock solution to the azide-modified biomolecule solution.
-
If using an organic co-solvent, ensure the final concentration in the reaction mixture is less than 20% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for an extended period (12-24 hours) for sensitive biomolecules.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE to observe the shift in molecular weight of the conjugated product.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a suitable purification method.
-
For proteins, SEC (e.g., a desalting column) or dialysis are effective.
-
For smaller molecules, HPLC can be used for purification.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry, UV-Vis spectroscopy (if one of the components has a chromophore), or other relevant analytical methods.
-
Protocol for Amide Coupling with the Carboxylic Acid Group
This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent reaction with an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule with a primary amine)
-
Carbodiimide activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
(Optional) Additive for improved efficiency and reduced side reactions: N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Activation Buffer: MES buffer (pH 4.5-6.0) or anhydrous DMF/DCM for organic-soluble molecules.
-
Coupling Buffer: PBS (pH 7.2-8.0) or an appropriate buffer for the amine-containing molecule.
-
Quenching solution: Hydroxylamine or Tris buffer.
-
Purification system (e.g., SEC, dialysis, HPLC).
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the activation buffer.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS (or HOBt) to the solution.
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated this compound solution to the amine-containing molecule. A molar ratio of 5-20 fold excess of the activated linker is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 100 mM Tris buffer) to the reaction mixture to quench any unreacted activated linker. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate to remove excess linker and coupling reagents using an appropriate method such as SEC, dialysis, or HPLC.
-
-
Characterization:
-
Analyze the final conjugate to confirm its identity, purity, and the extent of modification using methods like mass spectrometry, SDS-PAGE, or HPLC.
-
Applications in Drug Development
The bifunctional nature of this compound makes it a powerful tool in the rational design and synthesis of complex therapeutics.
Development of Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The workflow typically involves the site-specific introduction of an azide group onto the mAb, followed by conjugation with the BCN moiety of the linker. The carboxylic acid end of the linker would be pre-conjugated to the cytotoxic drug.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. This compound can serve as the linker connecting the target protein binder (warhead) and the E3 ligase ligand. The synthesis is often modular, with one part of the PROTAC synthesized with an azide and the other with the BCN linker, followed by a final SPAAC reaction.
Quantitative Data and Considerations
| Reaction | Reactants | Typical Conditions | Key Considerations |
| SPAAC | BCN + Azide | Aqueous buffer, pH 7.0-8.0, Room Temp | Copper-free, bioorthogonal. Reaction is highly efficient. Thiol-containing reagents like DTT should be used with caution as they can potentially react with BCN. |
| Amide Coupling | Carboxylic Acid + Primary Amine | pH 4.5-6.0 (activation), pH 7.2-8.0 (coupling) | Requires activation with EDC/NHS or similar reagents. The activated ester (e.g., NHS ester) is susceptible to hydrolysis, so the reaction with the amine should be performed promptly. |
Conclusion
This compound is a high-value chemical tool for researchers in drug development and chemical biology. Its dual reactivity, coupled with the solubility-enhancing properties of its PEG spacer, provides a robust and flexible platform for the construction of sophisticated bioconjugates. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in the synthesis of next-generation therapeutics like ADCs and PROTACs. As with any chemical reagent, optimal reaction conditions may need to be determined empirically for each specific application.
References
An In-depth Technical Guide to the Mechanism and Application of endo-BCN-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG2-acid. It details the core mechanism of action, provides quantitative data on its reactivity, and offers detailed experimental protocols for its application in bioconjugation. This document is intended to serve as a valuable resource for researchers in drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), by providing the necessary information to effectively utilize this versatile linker in their research.
Introduction
This compound is a heterobifunctional linker designed for the covalent linkage of two distinct molecules. Its structure comprises three key functional components: an endo-bicyclononyne (endo-BCN) moiety, a short polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This strategic design enables a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular constructs.
The primary application of this compound lies in the field of bioconjugation, where it is instrumental in the synthesis of ADCs and PROTACs.[1][2] In these applications, the linker bridges a targeting moiety (e.g., an antibody or a small molecule ligand) and a payload (e.g., a cytotoxic drug or an E3 ligase ligand). The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is often a critical factor in drug development.[3][4]
Core Mechanism of Action
The utility of this compound is rooted in two distinct and orthogonal chemical reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The endo-BCN group is a strained alkyne that reacts with azide-functionalized molecules through a [3+2] cycloaddition. This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst. The 'endo' configuration of the BCN group is reported to be slightly more reactive than its 'exo' counterpart.
-
Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amine groups (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This dual reactivity allows for a controlled, sequential conjugation process. For instance, a small molecule bearing a primary amine can first be attached to the linker via amide bond formation. The resulting BCN-functionalized molecule can then be "clicked" onto a larger biomolecule, such as an antibody, that has been modified to contain an azide group.
Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter for its application in bioconjugation. The table below summarizes the key kinetic data for the reaction of endo-BCN with a model azide.
| Reaction | Reactants | Solvent | Second-Order Rate Constant (k₂) | Reference |
| SPAAC | endo-BCN and benzyl azide | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ |
The stability of the linker is another crucial factor, particularly during multi-step syntheses and for the long-term stability of the final conjugate.
| Functional Group | Condition | Stability | Reference |
| endo-BCN | Acidic conditions (e.g., detritylation in oligonucleotide synthesis) | Generally stable, with some degradation observed after multiple cycles. | |
| endo-BCN | Presence of thiols (e.g., Glutathione) | Shows some instability, with a half-life of approximately 6 hours. | |
| endo-BCN | Presence of reducing agents (e.g., TCEP) | Shows instability. | |
| Amide Bond | Physiological pH | Highly stable. |
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation process using this compound. Optimization will be required for specific applications.
Protocol 1: Amide Bond Formation - Conjugation of an Amine-Containing Small Molecule to this compound
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing small molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and Sulfo-NHS (1.1 equivalents) in anhydrous DMF or DMSO. In a separate vial, dissolve EDC (1.2 equivalents) in the same solvent.
-
Activation: Add the EDC solution to the this compound/Sulfo-NHS mixture. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
Conjugation: Dissolve the amine-containing small molecule (1.5 equivalents) in the Reaction Buffer. Add this solution to the activated this compound.
-
Reaction: Let the reaction stir at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Quenching: Add the Quenching Solution to deactivate any unreacted NHS esters.
-
Purification: Purify the resulting endo-BCN-PEG2-small molecule conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the product as a solid.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "clicking" of the BCN-functionalized small molecule from Protocol 1 to an azide-modified antibody.
Materials:
-
Purified endo-BCN-PEG2-small molecule conjugate
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column (e.g., desalting column) for purification
Procedure:
-
Preparation: Ensure the azide-modified antibody is in an azide-free buffer (e.g., PBS).
-
Reaction Mixture: Dissolve the endo-BCN-PEG2-small molecule conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the antibody solution. A 5- to 20-fold molar excess of the BCN-containing molecule over the antibody is typically used. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess unreacted small molecule-linker conjugate and purify the final antibody-drug conjugate using an SEC desalting column equilibrated with the desired storage buffer.
-
Characterization: Characterize the final conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry to determine the drug-to-antibody ratio (DAR).
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. [folia.unifr.ch]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction with endo-BCN-PEG2-acid
This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with a specific focus on the versatile heterobifunctional linker, this compound.
Core Principles of the SPAAC Reaction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] At its heart, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[1][] The driving force for this reaction is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[]
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules. This selectivity ensures that the ligation occurs exclusively between the intended reaction partners.
This compound: A Key Reagent
endo-Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne in SPAAC due to its favorable balance of reactivity and stability. The endo diastereomer is noted to be slightly more reactive than its exo counterpart.
This compound is a heterobifunctional linker that incorporates three key features:
-
The endo-BCN group: This strained alkyne is the reactive handle for the SPAAC reaction with an azide-containing molecule.
-
A two-unit polyethylene glycol (PEG2) spacer: This hydrophilic spacer enhances the aqueous solubility of the linker and the resulting conjugates, which is crucial for biological applications.
-
A terminal carboxylic acid: This functional group allows for the covalent attachment of the linker to primary amine groups on biomolecules, such as the lysine residues of proteins or antibodies, through the formation of a stable amide bond.
Quantitative Data: Reaction Kinetics
The reactivity of BCN in SPAAC reactions is typically quantified by the second-order rate constant (k₂). This value is influenced by the structure of the azide partner and the reaction conditions. The table below summarizes kinetic data for the reaction of endo-BCN with various azides.
| Azide Reactant | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 | |
| Benzyl Azide | DMSO | 37 | 0.15 | |
| 2-Azidoethanol (Primary Azide) | CDCl₃ | 25 | 0.024 | |
| 2-Azidopropanol (Secondary Azide) | CDCl₃ | 25 | 0.018 | |
| 2-Azido-2-methylpropanol (Tertiary Azide) | CDCl₃ | 25 | 0.012 | |
| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | THF/Water (9:1) | Room Temperature | >0.16 (estimated 16-fold faster than alkyl azide) | |
| 4-Azidopyridine | Not Specified | Not Specified | ~10-fold faster than benzyl azide |
Experimental Protocols
This section provides detailed methodologies for the two key steps in utilizing this compound: conjugation to an amine-containing biomolecule and the subsequent SPAAC reaction.
Protocol for Amide Bond Formation: Conjugating this compound to a Protein
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein or antibody.
Materials:
-
Protein/antibody solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine a desired molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS relative to the linker.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein/antibody solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol for the SPAAC Reaction
This protocol describes the "click" reaction between the BCN-functionalized biomolecule and an azide-containing molecule.
Materials:
-
BCN-functionalized biomolecule (from Protocol 3.1)
-
Azide-containing molecule of interest (e.g., a fluorescent probe, biotin, or a small molecule drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
-
SPAAC Reaction:
-
Combine the BCN-functionalized biomolecule with a molar excess (typically 5- to 20-fold) of the azide-containing molecule in the reaction buffer.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the concentrations and reactivity of the substrates.
-
-
Purification:
-
Purify the resulting conjugate to remove the excess azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.
-
Visualizations: Diagrams and Workflows
SPAAC Reaction Mechanism
References
The 'Endo' Advantage: A Technical Guide to BCN Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[6.1.0]nonyne (BCN) has emerged as a powerful tool in the field of bioconjugation, primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This form of "click chemistry" allows for the efficient and specific covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. BCN exists as two diastereomers, endo and exo, with the orientation of the cyclopropane ring relative to the eight-membered ring defining their stereochemistry. While both isomers are reactive, the endo configuration is frequently the preferred choice in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and molecular probes for live-cell imaging.
This technical guide provides an in-depth exploration of the 'endo' configuration of BCN linkers, detailing its synthesis, comparative reactivity, and practical applications. We will delve into the quantitative aspects of its reaction kinetics, provide detailed experimental protocols, and visualize key concepts to offer a comprehensive resource for researchers in drug development and chemical biology.
The Structural and Reactive Landscape of Endo-BCN
The preference for the endo-BCN linker stems from a combination of its inherent reactivity and the stereochemical properties of the resulting conjugate. While both endo- and exo-BCN react readily with azides via SPAAC, studies have shown that the endo isomer often exhibits slightly faster reaction kinetics.[1] More significantly, the resulting triazole product from the endo-BCN reaction is thought to adopt a more "relaxed" and "open" configuration.[1] This can be advantageous in bioconjugation, as it may minimize steric hindrance when attached to large biomolecules like antibodies, potentially preserving their native structure and function more effectively.
Comparative Reactivity of Endo- vs. Exo-BCN
The reactivity of BCN isomers in SPAAC reactions is a critical parameter for their application. The table below summarizes second-order rate constants for the reaction of endo- and exo-BCN with various azides.
| BCN Isomer | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |
| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | Phenyl azide | ~0.033 | CH₃CN/H₂O (3:1) |
| endo-BCN | Phenyl azide | ~0.2 | CH₃CN/H₂O (3:1) |
| endo-BCN | 4-azido-1-methylpyridinium iodide | 2.0 - 2.9 | Not specified |
Data compiled from multiple sources. [1][2]
As the data indicates, endo-BCN generally displays a modest to significant rate enhancement compared to its exo counterpart, particularly with aromatic azides. This increased reactivity can be beneficial for achieving efficient labeling at low concentrations of reactants, a common scenario in biological experiments.
Visualizing the 'Endo' Configuration and its Role in SPAAC
To better understand the structural differences between the endo and exo isomers and their respective reaction products, the following diagrams are provided.
Caption: Structural comparison of endo- and exo-BCN isomers.
Caption: Postulated conformations of SPAAC products from endo- and exo-BCN.
Experimental Protocols
Synthesis of Endo-Bicyclo[6.1.0]nonyne (endo-BCN)
This protocol describes a general method for the synthesis of the BCN core structure, which can then be further functionalized.
Materials:
-
1,5-Cyclooctadiene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (DCM)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,5-cyclooctadiene (excess) in DCM, add a catalytic amount of rhodium(II) acetate dimer.
-
Slowly add a solution of ethyl diazoacetate in DCM to the reaction mixture at room temperature. The reaction is exothermic, so controlled addition is crucial.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will be a mixture of endo and exo diastereomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. Purify the mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers. The exo isomer is typically the major product.
-
The separated endo-ester can then be converted to the corresponding alcohol by reduction with a suitable reducing agent (e.g., lithium aluminum hydride).
-
The alcohol can then be converted to the desired BCN alkyne through a two-step process of bromination and elimination.
Characterization: The purity and identity of the endo-BCN diastereomer should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Preparation of an Antibody-Drug Conjugate (ADC) using an Endo-BCN Linker
This protocol outlines the conjugation of a drug-linker containing an azide moiety to an antibody that has been functionalized with an endo-BCN linker.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
endo-BCN-NHS ester
-
Azide-functionalized drug-linker (e.g., Azide-PEG-MMAE)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) system for analysis
Experimental Workflow:
References
An In-depth Technical Guide to Copper-Free Click Chemistry with Bicyclo[6.1.0]nonyne (BCN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry utilizing bicyclo[6.1.0]nonyne (BCN), a powerful tool in bioconjugation and drug development. We will delve into the core principles, reaction kinetics, and practical applications of BCN, supplemented with detailed experimental protocols and visual workflows to facilitate its implementation in a laboratory setting.
Introduction to Copper-Free Click Chemistry and the Rise of BCN
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry, but the cytotoxicity of the copper catalyst limits its application in living systems.[1][2] This limitation spurred the development of copper-free click chemistry, a bioorthogonal approach that enables covalent bond formation within complex biological environments without the need for a toxic metal catalyst.[3][4]
At the forefront of copper-free click chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction leverages the high ring strain of cyclooctynes, such as BCN, to accelerate the reaction with azides, forming a stable triazole linkage. BCN has emerged as a versatile and efficient reagent in the SPAAC toolbox due to its favorable balance of reactivity, stability, and small size. Its applications are extensive, ranging from the labeling of proteins and nucleic acids to the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs).
The Mechanism of BCN-Azide Cycloaddition
The driving force behind the BCN-azide reaction is the release of ring strain in the bicyclo[6.1.0]nonyne structure. The triple bond within the eight-membered ring is significantly distorted from the ideal linear geometry of an alkyne, resulting in a high-energy molecule eager to react. This inherent strain allows the [3+2] cycloaddition with an azide to proceed readily without the need for a catalyst. The reaction is highly selective for azides, making it bioorthogonal—it does not interfere with other functional groups present in biological systems.
Quantitative Data on BCN Reactivity and Stability
The choice of a cyclooctyne for a specific application often depends on its reaction kinetics and stability. The following tables summarize key quantitative data for BCN in comparison to other commonly used cyclooctynes.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Cyclooctynes with Benzyl Azide
| Cyclooctyne | k₂ (M⁻¹s⁻¹) | Reference |
| BCN | 0.29 | |
| DBCO | 0.76 | Not explicitly found, but generally faster than BCN |
| DIBO | Not found |
Note: Reaction conditions can significantly influence rate constants. The values presented here are for comparison under similar reported conditions (e.g., in a polar solvent mixture like CD3CN/D2O).
Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)
| Cyclooctyne | Half-life in GSH | Reference |
| BCN | ~6 hours | |
| DBCO | 71 minutes |
Note: This data highlights the greater stability of BCN in reducing environments, a crucial consideration for intracellular applications.
Experimental Protocols
This section provides detailed methodologies for common applications of BCN in bioconjugation.
Protein Labeling with BCN-NHS Ester
This protocol describes the labeling of a protein with a BCN moiety using an N-hydroxysuccinimide (NHS) ester derivative. This is a common method for modifying primary amines, such as the N-terminus and the side chain of lysine residues.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS pH 7.4)
-
BCN-NHS ester (dissolved in DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution: Immediately before use, prepare a stock solution of the BCN-NHS ester in DMSO or DMF.
-
Labeling Reaction: Add a 5-20 fold molar excess of the BCN-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted BCN-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.
Oligonucleotide Synthesis with BCN Phosphoramidite
Incorporating BCN into synthetic oligonucleotides is achieved using a BCN-functionalized phosphoramidite during solid-phase synthesis. The standard phosphoramidite cycle is employed, with some specific considerations for the BCN moiety.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
BCN phosphoramidite
-
Activator (e.g., 5-ethylthiotetrazole)
-
Capping reagents
-
Oxidizing agent
-
Cleavage and deprotection solution (e.g., ammonium hydroxide)
Procedure: The BCN phosphoramidite is incorporated into the oligonucleotide sequence at the desired position using the standard automated synthesis cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: The BCN phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
This cycle is repeated until the desired sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Important Consideration: The BCN moiety can be sensitive to the acidic conditions used for detritylation. It is crucial to use milder acidic conditions or a BCN derivative with enhanced stability if multiple BCN units are to be incorporated within the sequence.
Visualizing Workflows with BCN
Graphviz diagrams are provided to illustrate common experimental workflows involving BCN.
Antibody-Drug Conjugate (ADC) Development Workflow
BCN click chemistry is a valuable tool for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.
Cell Surface Glycoprotein Labeling Workflow
Metabolic labeling followed by BCN-azide click chemistry allows for the visualization and tracking of specific glycans on the surface of living cells.
Conclusion
Bicyclo[6.1.0]nonyne has established itself as a powerful and versatile tool in the field of copper-free click chemistry. Its favorable balance of reactivity and stability, coupled with its bioorthogonality, makes it an ideal choice for a wide range of applications in research, diagnostics, and drug development. This guide has provided a foundational understanding of BCN's properties and applications, along with practical protocols and workflows to aid in its successful implementation. As the field of bioconjugation continues to evolve, the utility of BCN and other strained alkynes is poised to expand, enabling further advancements in our ability to probe and manipulate biological systems.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with endo-BCN-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the two-step labeling of an azide-modified antibody using the heterobifunctional linker, endo-BCN-PEG2-acid. This methodology is central to the construction of advanced biologics, including antibody-drug conjugates (ADCs). The protocol leverages two robust and orthogonal chemical reactions: the formation of a stable amide bond and the highly efficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The this compound linker possesses a terminal carboxylic acid and a strained bicyclo[6.1.0]nonyne (BCN) moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]
The overall strategy involves:
-
Payload Conjugation: Activation of the linker's carboxylic acid using carbodiimide chemistry (EDC/NHS) to form an amine-reactive NHS ester. This activated linker is then reacted with an amine-containing payload molecule (e.g., a drug, fluorophore, or biotin).
-
Antibody Conjugation: The resulting BCN-PEG-Payload conjugate is then covalently attached to an azide-modified antibody via the copper-free SPAAC "click chemistry" reaction. This reaction is bioorthogonal, proceeding with high specificity and efficiency under physiological conditions.[3][4]
This two-step approach allows for the pre-preparation and purification of the linker-payload conjugate before its attachment to the valuable antibody, offering greater control over the final product's composition and purity.
Signaling Pathways and Reaction Mechanisms
The labeling process consists of three primary stages: preparation of the azide-modified antibody, synthesis of the BCN-PEG-Payload, and the final SPAAC conjugation.
Antibody Modification with Azide
To begin, the antibody must be functionalized with azide groups. A common method is the reaction of primary amines (lysine residues) on the antibody with an N-Hydroxysuccinimide (NHS) ester of an azide-containing PEG linker (e.g., Azido-PEGn-NHS). This creates a stable amide bond and introduces the necessary azide handles for the subsequent click reaction.[5] More advanced, site-specific methods can also be employed, such as enzymatic modification of Fc-glycans or the genetic incorporation of azide-bearing unnatural amino acids, to achieve a homogenous drug-to-antibody ratio (DAR).
Amide Bond Formation for Payload Conjugation
The carboxylic acid on the this compound linker is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). EDC forms a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester. This activated ester readily reacts with a primary amine on the payload molecule to form a stable amide bond.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The BCN group is a strained cyclooctyne that reacts spontaneously with azides without the need for a toxic copper catalyst. The ring strain of the BCN moiety drives the [3+2] cycloaddition reaction with the azide-functionalized antibody, forming a stable triazole linkage under mild, aqueous conditions. This reaction is highly specific and does not interfere with other functional groups present on the antibody.
Experimental Protocols
This section details the step-by-step procedures for the successful labeling of an azide-modified antibody. The overall workflow is visualized below.
Materials Required
-
Antibody: Purified and azide-modified.
-
Linker: this compound
-
Payload: Amine-containing molecule (drug, dye, etc.)
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer (Amine Coupling): Phosphate-buffered saline (PBS), pH 7.2-7.5
-
SPAAC Reaction Buffer: PBS, pH 7.4 (azide-free)
-
-
Purification: Desalting spin columns (e.g., 7K MWCO) or Size-Exclusion Chromatography (SEC) system.
Protocol 1: Preparation of Azide-Modified Antibody (Example using NHS Ester)
This protocol describes a non-site-specific method for introducing azide groups.
-
Antibody Preparation:
-
Exchange the antibody buffer to PBS, pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris) and stabilizers like BSA.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the Azido-PEGn-NHS ester reagent to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Purification:
-
Remove excess, unreacted azide reagent using a desalting spin column or dialysis, exchanging the buffer to PBS, pH 7.4.
-
The azide-modified antibody is now ready for the SPAAC reaction.
-
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS, pH 8.0-8.5 | Must be free of primary amines. |
| Molar Ratio (NHS-Azide:Ab) | 10:1 to 20:1 | May require optimization for specific antibodies. |
| Reaction Time | 30-60 min (RT) or 2 hr (4°C) | Longer incubation at 4°C for sensitive antibodies. |
Protocol 2: Preparation of BCN-PEG-Payload Conjugate
-
Reagent Preparation:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare concentrated stock solutions (e.g., 100 mM).
-
Dissolve the amine-containing payload in a compatible solvent. If the payload is water-soluble, it can be dissolved in the Conjugation Buffer.
-
-
Activation of Linker:
-
In a microcentrifuge tube, add the this compound.
-
Add Activation Buffer (pH 6.0).
-
Add a 1.5- to 2-fold molar excess of EDC stock solution.
-
Immediately add a 2- to 3-fold molar excess of NHS stock solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Amine Coupling:
-
To the activated linker solution, add the amine-containing payload (a 1.1- to 1.5-fold molar excess over the linker).
-
If necessary, adjust the reaction pH to 7.2-7.5 by adding PBS.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the BCN-PEG-Payload conjugate from excess reagents and byproducts using an appropriate method such as reverse-phase HPLC.
-
| Parameter | Recommended Molar Ratio | Notes |
| EDC : Linker | 1.5:1 to 2:1 | Activates the carboxylic acid. |
| NHS : Linker | 2:1 to 3:1 | Stabilizes the activated intermediate. |
| Payload-NH2 : Linker | 1.1:1 to 1.5:1 | Ensures complete consumption of the activated linker. |
| Activation pH | 6.0 | Optimal for EDC/NHS activation. |
| Amine Coupling pH | 7.2 - 7.5 | Optimal for reaction of NHS ester with primary amines. |
Protocol 3: SPAAC Conjugation and Final Purification
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody in PBS, pH 7.4.
-
Add the purified BCN-PEG-Payload conjugate. Use a 5- to 20-fold molar excess of the BCN-PEG-Payload relative to the antibody. The optimal ratio may need to be determined empirically.
-
-
SPAAC Reaction:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS to determine completion.
-
-
Final Purification:
-
Remove the excess BCN-PEG-Payload and any reaction byproducts by purifying the antibody conjugate.
-
Use a desalting spin column for rapid buffer exchange or size-exclusion chromatography (SEC) for higher purity, ensuring separation of the large antibody conjugate from smaller unreacted molecules.
-
-
Characterization and Storage:
-
Characterize the final conjugate using SDS-PAGE (which will show a shift in molecular weight) and UV-Vis spectroscopy to determine the concentration and Degree of Labeling (DOL).
-
Store the purified labeled antibody at 4°C for short-term use or at -20°C (with a cryoprotectant) for long-term storage.
-
| Parameter | Recommended Value | Notes |
| Molar Ratio (BCN-Payload:Ab-N3) | 5:1 to 20:1 | A molar excess drives the reaction to completion. |
| Reaction Buffer | PBS, pH 7.4 | Must be free of azide. |
| Reaction Time | 4-12 hr (RT) or overnight (4°C) | Reaction progress can be monitored by LC-MS. |
| Purification Method | SEC, Desalting Columns | To remove unreacted BCN-PEG-Payload. |
Conclusion
The use of this compound in a two-step labeling protocol provides a robust and controlled method for conjugating a payload to an azide-modified antibody. By separating the payload conjugation from the antibody reaction, this strategy enhances the reproducibility and purity of the final product. The bioorthogonality of the SPAAC reaction ensures that the conjugation is highly specific and occurs under mild conditions, preserving the integrity and function of the antibody. This makes the methodology highly suitable for the development of next-generation antibody-drug conjugates and other targeted therapeutics.
References
- 1. Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 3. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Step-by-Step Guide for PROTAC Synthesis Using endo-BCN-PEG2-acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, endo-BCN-PEG2-acid. These protocols are designed for researchers in chemistry, biology, and drug discovery who are actively engaged in the development of novel protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker plays a crucial role in PROTAC design, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex. The this compound linker is a valuable tool in PROTAC synthesis due to its polyethylene glycol (PEG) component, which enhances solubility, and its bicyclononyne (BCN) group, which allows for highly efficient and bioorthogonal "click chemistry" conjugation. Specifically, the BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction that is well-suited for the assembly of complex biomolecules.
Signaling Pathway: The PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves the recruitment of the cellular ubiquitin-proteasome machinery to a specific protein of interest for targeted degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a two-stage process. First, the carboxylic acid of the linker is coupled to an amine-functionalized POI ligand (or E3 ligase ligand) via an amide bond formation. Second, the BCN group of the resulting intermediate is conjugated to an azide-functionalized E3 ligase ligand (or POI ligand) through a SPAAC reaction.
Caption: A typical workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a PROTAC using this compound.
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized POI Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing POI ligand.
Materials:
-
This compound
-
Amine-functionalized POI Ligand
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add the solution from step 2 to the flask containing the POI ligand.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the BCN-Linker-POI Ligand intermediate.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the copper-free click reaction between the BCN-containing intermediate and an azide-functionalized E3 ligase ligand.
Materials:
-
BCN-Linker-POI Ligand intermediate (from Protocol 1)
-
Azide-functionalized E3 Ligase Ligand
-
Anhydrous DMSO (Dimethyl sulfoxide) or a mixture of DMSO/water
-
Preparative HPLC system
Procedure:
-
In a clean, dry vial, dissolve the BCN-Linker-POI Ligand intermediate (1.0 eq) in anhydrous DMSO.
-
In a separate vial, dissolve the azide-functionalized E3 Ligase Ligand (1.1 eq) in anhydrous DMSO.
-
Combine the two solutions in a single reaction vial.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 37-45 °C) to increase the reaction rate if necessary. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC is ready for purification.
Protocol 3: Purification by Preparative HPLC
This protocol outlines the purification of the final PROTAC product using preparative high-performance liquid chromatography (HPLC).
Materials:
-
Crude PROTAC product (from Protocol 2)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier
-
Preparative reverse-phase C18 column
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or methanol.
-
Set up the preparative HPLC system with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid or TFA. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
Inject the dissolved crude PROTAC onto the preparative C18 column.
-
Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired PROTAC product.
-
Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the PROTAC.
-
Combine the pure fractions and lyophilize or evaporate the solvent to obtain the purified PROTAC.
Protocol 4: Characterization of the Final PROTAC
This protocol describes the analytical methods used to confirm the identity and purity of the synthesized PROTAC.
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a small sample of the purified PROTAC into an LC-MS system.
-
Confirm the presence of a single major peak at the expected retention time.
-
Verify the molecular weight of the PROTAC from the mass spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Confirm the structure of the PROTAC by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Data Presentation
The following tables provide representative data for the synthesis of a hypothetical PROTAC using the protocols described above. Actual results may vary depending on the specific POI and E3 ligase ligands used.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Amide Coupling | This compound, Amine-POI, HATU, DIPEA | DMF | 8 | 25 | 75 | >90 (crude) |
| 2 | SPAAC | BCN-Linker-POI, Azide-E3 Ligand | DMSO | 12 | 25 | 85 | >80 (crude) |
| 3 | Purification | - | - | - | - | 60 (overall) | >98 (HPLC) |
Table 2: Characterization Data
| Compound | Molecular Formula | Calculated Mass [M+H]+ | Observed Mass [M+H]+ | 1H NMR |
| BCN-Linker-POI | C35H40N4O6 | 629.29 | 629.3 | Conforms to structure |
| Final PROTAC | C55H60N10O8 | 1025.46 | 1025.5 | Conforms to structure |
Conclusion
The modular synthesis of PROTACs using the this compound linker via a combination of amide coupling and strain-promoted alkyne-azide cycloaddition offers a robust and efficient method for the generation of these important therapeutic molecules. The provided protocols and application notes serve as a detailed guide for researchers to synthesize, purify, and characterize novel PROTACs for targeted protein degradation. The use of "click chemistry" allows for the rapid assembly of PROTAC libraries, facilitating the optimization of linker length and composition to achieve desired biological activity.
References
Application Notes and Protocols: EDC/HATU Activation of endo-BCN-PEG2-acid for Amide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the activation of endo-BCN-PEG2-acid and subsequent amide coupling to amine-containing molecules. Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne derivative widely used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG2 spacer enhances hydrophilicity and provides spatial separation between the BCN moiety and the conjugated molecule.
The terminal carboxylic acid of this compound can be efficiently coupled to primary amines to form a stable amide bond. This is typically achieved by activating the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or with the assistance of a uronium-based coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These methods are fundamental in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other functionalized molecules for research and therapeutic applications.
Reaction Mechanisms
The activation of the carboxylic acid is a critical step for efficient amide bond formation. Both EDC and HATU are effective, but they operate through slightly different mechanisms.
EDC Activation Pathway
EDC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond and a soluble urea byproduct. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added as a co-reagent. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.
HATU Activation Pathway
HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester. This active ester readily reacts with a primary amine to form the desired amide bond. HATU is often preferred for more challenging couplings, such as with sterically hindered substrates or electron-deficient amines.
Data Presentation
The following tables provide recommended starting conditions for the EDC and HATU mediated coupling of this compound. Optimization may be required depending on the specific amine-containing substrate.
Table 1: Recommended Reagent Stoichiometry
| Reagent | EDC Protocol (Equivalents) | HATU Protocol (Equivalents) |
| This compound | 1.0 | 1.0 |
| Amine-containing Molecule | 1.0 - 1.2 | 1.0 - 1.2 |
| EDC | 1.2 - 1.5 | - |
| NHS (optional) | 1.2 - 1.5 | - |
| HATU | - | 1.1 - 1.2 |
| DIPEA | - | 2.0 - 3.0 |
Table 2: General Reaction Parameters
| Parameter | EDC Protocol | HATU Protocol |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DCM |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, but recommended)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5, amine-free)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification supplies (e.g., Size Exclusion Chromatography column, RP-HPLC)
Protocol 1: Amide Coupling using EDC/NHS
This protocol is suitable for routine amide bond formation with primary amines.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous solvent or amine-free buffer (e.g., PBS, pH 7.2).
- Immediately before use, prepare a fresh solution of EDC and NHS in anhydrous DMF or water (e.g., 10 mg/mL).
2. Activation of this compound:
- In a clean, dry reaction vial under an inert atmosphere, add the desired amount of the this compound solution.
- Add 1.2-1.5 equivalents of both EDC and NHS to the solution.
- Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
3. Amide Coupling Reaction:
- To the activated this compound mixture, add 1.0-1.2 equivalents of the amine-containing molecule.
- If the amine is in a buffer, ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal coupling to the NHS ester.
- Allow the reaction to proceed at room temperature with gentle stirring for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.
4. Quenching and Purification:
- Once the reaction is complete, quench any unreacted NHS ester by adding hydroxylamine to a final concentration of 10-50 mM and stirring for 15 minutes.
- The crude product can be purified by an appropriate method such as Size Exclusion Chromatography (SEC) to remove unreacted reagents and byproducts, or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for higher purity.
Protocol 2: Amide Coupling using HATU/DIPEA
This protocol is recommended for more challenging couplings where higher reactivity is required.
1. Reagent Preparation:
- Equilibrate all reagents to room temperature before use.
- Prepare a stock solution of this compound in anhydrous DMF or DCM.
- Prepare a stock solution of the amine-containing molecule in an appropriate anhydrous solvent.
- Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere.
2. Reaction Setup:
- In a dry reaction vial under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
- Add HATU (1.1-1.2 equivalents) to the solution.
- Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-15 minutes to pre-activate the carboxylic acid.
3. Amide Coupling Reaction:
- Add the amine-containing molecule (1.0-1.2 equivalents) to the activated mixture.
- Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.
4. Work-up and Purification:
- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with an acidic solution (e.g., dilute HCl) to remove DIPEA, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product should be purified by column chromatography on silica gel or by RP-HPLC.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the conjugation of this compound to an amine-containing biomolecule.
Application Notes and Protocols for Peptide Bioconjugation with endo-BCN-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides with specialized linkers is a cornerstone of modern drug development and chemical biology. This technique enables the creation of sophisticated biomolecules with enhanced therapeutic properties, targeted delivery capabilities, and advanced research applications. The endo-BCN-PEG2-acid linker is a versatile tool for this purpose, offering a strategic combination of a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for the successful bioconjugation of peptides using this compound. The process involves a two-step approach: first, the covalent attachment of the peptide to the linker via an amide bond, and second, the bioorthogonal ligation of the resulting peptide-BCN conjugate to an azide-modified molecule through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Applications
Peptide conjugates synthesized using this compound have a wide array of applications in biomedical research and drug development:
-
Targeted Drug Delivery: Peptides can be designed to bind to specific receptors overexpressed on diseased cells, such as cancer cells.[1][2] Conjugating a cytotoxic drug to such a peptide via the this compound linker allows for targeted delivery, increasing the therapeutic efficacy while minimizing off-target toxicity.[1]
-
In Vivo Imaging: By conjugating imaging agents like fluorescent dyes or radionuclides to a targeting peptide, researchers can visualize and track biological processes and the biodistribution of the peptide conjugate in real-time.
-
Theranostics: This dual-function approach combines therapeutic and diagnostic capabilities in a single molecule. A peptide-drug conjugate can be co-labeled with an imaging agent to simultaneously treat and monitor the therapeutic response.
-
Probing Cellular Pathways: Labeled peptides can be used to investigate cellular signaling pathways. For example, a peptide targeting a specific cell surface receptor can be used to study receptor internalization and downstream signaling events.[3]
-
Improving Peptide Pharmacokinetics: The PEG spacer in the this compound linker enhances the hydrophilicity and increases the hydrodynamic radius of the peptide, which can lead to a longer circulation half-life and reduced renal clearance.
Experimental Protocols
This section details the two key experimental procedures for the bioconjugation of peptides with this compound.
Protocol 1: Amide Bond Formation between Peptide and this compound
This protocol describes the activation of the carboxylic acid group on this compound using EDC and NHS to form a stable amide bond with a primary amine on the peptide (typically the N-terminus or a lysine side chain).
Materials:
-
Peptide with a primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMF or DMSO to create a 10-50 mM stock solution.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the peptide solution. A 5- to 20-fold molar excess of the activated linker over the peptide is recommended.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for optimal coupling to the primary amine. Adjust with PBS if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the peptide-BCN-PEG2 conjugate from unreacted reagents and byproducts using RP-HPLC with a suitable C18 column.
-
Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze by mass spectrometry to identify the desired product.
-
Lyophilize the pure fractions to obtain the final product.
-
Workflow for Amide Bond Formation:
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-targeting peptide conjugated polymer-lipid hybrid nanoparticles for delivery of salinomycin to osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization using endo-BCN-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing endo-BCN-PEG2-acid for the surface functionalization of various materials, including nanoparticles and cells. This bifunctional linker is a valuable tool in bioconjugation, enabling a two-step modification process involving amine coupling and copper-free click chemistry.
Introduction to this compound
This compound is a heterobifunctional linker composed of three key components:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.
-
A short Polyethylene Glycol (PEG) spacer (PEG2) : This hydrophilic spacer enhances the solubility of the linker in aqueous buffers and reduces non-specific binding of proteins or other biomolecules to the functionalized surface.[1][2][3][4]
-
A Carboxylic Acid (-COOH) group : This terminal group allows for the initial attachment of the linker to surfaces rich in primary amines (-NH2) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.[5]
This dual functionality makes this compound an ideal reagent for creating reactive surfaces that can subsequently be conjugated with a wide range of azide-tagged molecules, including proteins, peptides, nucleic acids, and small molecule drugs.
Key Applications
The unique properties of this compound lend themselves to a variety of applications in research and drug development:
-
Nanoparticle Functionalization: Modification of nanoparticle surfaces to enable targeted drug delivery, diagnostic imaging, and biosensing applications.
-
Cell Surface Engineering: Labeling of live cells for tracking studies, cell-cell interaction analysis, and targeted cell-based therapies.
-
Biosensor Development: Immobilization of capture probes (e.g., antibodies, aptamers) onto sensor surfaces for the detection of specific analytes.
-
Proteomics and Drug Discovery: Creation of functionalized surfaces for protein immobilization, interaction studies, and high-throughput screening.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound and related BCN linkers in surface functionalization.
| Parameter | Value | Conditions | Source |
| BCN-Azide Reaction Kinetics | |||
| Second-Order Rate Constant (k₂) for endo-BCN with benzyl azide | ~0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | |
| Second-Order Rate Constant (k₂) for endo-BCN with pyridinium derivative | ~2 M⁻¹s⁻¹ | Not specified | |
| Surface Functionalization Efficiency | |||
| Surface Density of PLL-OEGx-BCN9% | Linear increase with incubation time (up to 4h) | Si₃N₄ waveguide surface | |
| Fraction of BCN used for hybridization | Dependent on pDNA concentration and incubation time | Si₃N₄ waveguide surface | |
| Nanoparticle PEGylation Density | |||
| PEG Surface Density on Gold Nanocages (50 nm) | 0.85 chains/nm² | HS-PEG5000-NH₂ | |
| PEG Surface Density on Gold Nanocages (60 nm) | 1.36 chains/nm² | HS-PEG5000-NH₂ |
Experimental Protocols
Protocol 1: Amine-Reactive Surface Functionalization with this compound
This protocol describes the initial step of attaching this compound to a surface containing primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Amine-functionalized surface (e.g., amine-coated nanoparticles, amine-silanized glass slides)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of Carboxylic Acid:
-
To your this compound solution, add a molar excess of EDC and NHS (typically 1.2-1.5 equivalents of each relative to the PEG-acid).
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Coupling to Amine Surface:
-
Introduce the amine-functionalized surface to the activated this compound solution. The volume and concentration will depend on the surface area and desired functionalization density.
-
For reactions in aqueous solution, it is recommended to switch to the Coupling Buffer (pH 7.2-7.5) to facilitate the reaction with primary amines.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Quench any unreacted NHS esters by adding the Quenching Buffer and incubating for 15-30 minutes at room temperature.
-
Wash the surface extensively with PBS and then deionized water to remove unreacted reagents and byproducts. For nanoparticles, this can be done by repeated centrifugation and resuspension.
-
-
Storage:
-
Store the BCN-functionalized surface in an appropriate buffer at 4°C for short-term storage or -20°C for long-term storage.
-
Protocol 2: SPAAC (Click Chemistry) with BCN-Functionalized Surfaces
This protocol describes the second step of conjugating an azide-tagged molecule to the BCN-functionalized surface.
Materials:
-
BCN-functionalized surface (from Protocol 1)
-
Azide-tagged molecule of interest (e.g., protein, peptide, oligo)
-
Reaction Buffer: PBS, pH 7.4 or other biocompatible buffer
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-tagged molecule in the Reaction Buffer to the desired concentration.
-
-
Click Reaction:
-
Introduce the BCN-functionalized surface to the solution of the azide-tagged molecule. A molar excess of the azide-tagged molecule (typically 1.5-2 fold) relative to the estimated surface BCN groups is recommended to ensure efficient coupling.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C. The optimal time and temperature will depend on the specific reactants and their concentrations.
-
-
Washing:
-
Wash the surface thoroughly with the Reaction Buffer to remove any unreacted azide-tagged molecule. For nanoparticles, use centrifugation and resuspension. For planar surfaces, rinse with copious amounts of buffer.
-
-
Characterization and Storage:
-
The now functionalized surface can be characterized using appropriate analytical techniques (see Section 5).
-
Store the final conjugate under conditions that maintain the stability of the immobilized molecule.
-
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway Analogy for Surface Activation and Conjugation
Caption: Logical steps for surface modification.
Characterization Methods
After each functionalization step, it is crucial to characterize the surface to confirm successful modification.
-
Confirmation of BCN-PEG2-acid immobilization:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the elemental composition changes on the surface, such as an increase in the C1s and N1s signals.
-
Contact Angle Goniometry: To measure changes in surface hydrophilicity after PEGylation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic peaks of the immobilized linker.
-
-
Quantification of Surface Functionalization:
-
Fluorescence-based assays: If a fluorescent azide-tagged molecule is used, the fluorescence intensity can be correlated to the surface density.
-
Surface Plasmon Resonance (SPR): To monitor the binding of the azide-tagged molecule in real-time and determine binding kinetics and surface density.
-
Quartz Crystal Microbalance (QCM-D): To measure the mass change on the surface upon immobilization.
-
-
Nanoparticle Characterization:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles after each functionalization step.
-
Zeta Potential: To determine the surface charge of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Stability and Storage
The stability of the functionalized surface is critical for its intended application.
-
BCN Group Stability: The BCN group is generally stable under aqueous conditions.
-
PEG Stability: PEG chains can be susceptible to oxidative degradation over long periods, especially at elevated temperatures.
-
Storage: It is recommended to store BCN-functionalized surfaces and final conjugates at 4°C for short-term use and frozen at -20°C or -80°C for long-term storage to minimize degradation.
By following these detailed protocols and considering the provided quantitative data and characterization methods, researchers can effectively utilize this compound for a wide range of surface functionalization applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of endo-BCN-PEG2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of endo-BCN-PEG2-acid conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC). Bicyclononyne (BCN) derivatives are crucial reagents in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The incorporation of a polyethylene glycol (PEG) linker, such as in this compound, enhances the solubility and pharmacokinetic properties of the resulting conjugates. However, the inherent heterogeneity of PEGylated compounds can present purification challenges. This document outlines a robust RP-HPLC method for achieving high purity of this compound conjugates, essential for reliable downstream applications in research and drug development.
Introduction
The field of bioconjugation has been significantly advanced by the development of click chemistry, a set of biocompatible and highly efficient reactions. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) has gained prominence due to its ability to proceed without the need for a cytotoxic copper catalyst. Bicyclononyne (BCN) reagents are a key component of SPAAC, offering a balance of stability and reactivity.
The addition of a short PEG linker, as in this compound, improves the aqueous solubility of the molecule, which is beneficial for biological applications. However, the purification of PEGylated molecules can be complex. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and purification of such compounds based on their hydrophobicity.[] This application note details a generalized method for the purification of this compound and its conjugates.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful HPLC purification.
-
Dissolution: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good starting point, followed by dilution with the HPLC mobile phase.
-
Filtration: To prevent column clogging and damage, filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Concentration: The concentration of the sample should be optimized based on the column loading capacity and detector sensitivity. A typical starting concentration is 1-5 mg/mL.
HPLC Instrumentation and Conditions
A standard analytical or preparative HPLC system equipped with a UV detector and, if available, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended. PEGs do not possess a strong UV chromophore, making ELSD or CAD beneficial for direct detection.[2]
Table 1: HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | Analytical or Preparative HPLC |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min (Analytical) |
| Column Temperature | 25°C (or controlled room temperature) |
| Detection | UV at 220 nm and/or ELSD/CAD |
| Injection Volume | 20-100 µL (Analytical) |
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound conjugates.
Data Analysis and Fraction Collection
-
Peak Identification: Identify the peak corresponding to the this compound conjugate based on its expected retention time and detector response. Unreacted starting materials and byproducts will typically have different retention times.
-
Fraction Collection: Collect fractions corresponding to the target peak. It is advisable to collect narrow fractions across the peak to isolate the purest portions.
-
Purity Analysis: Re-inject an aliquot of each collected fraction onto the HPLC under the same analytical conditions to assess purity.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. The solvent is typically removed by lyophilization (freeze-drying) to yield the final purified product as a solid.
Expected Results
The retention time of the this compound conjugate will depend on the nature of the molecule it is conjugated to. Generally, the PEG linker will decrease the retention time on a reversed-phase column compared to a non-PEGylated analogue due to its hydrophilic nature. The BCN moiety, being hydrophobic, will contribute to retention.
Table 2: Representative HPLC Purification Data
| Compound | Expected Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) |
| Unreacted Starting Material | 8.5 | - | - |
| This compound Conjugate | 15.2 | ~70 | >95 |
| Byproduct 1 | 18.1 | - | - |
Note: The retention times provided are hypothetical and will vary depending on the specific conjugate and HPLC system.
Troubleshooting
Table 3: Common Issues and Solutions in HPLC Purification
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate solvent for sample dissolution- Column degradation | - Reduce injection volume or sample concentration- Dissolve sample in mobile phase- Replace the column |
| Low Recovery | - Adsorption of the compound to the column- Precipitation of the sample on the column | - Modify mobile phase (e.g., change pH, additive)- Ensure sample is fully dissolved before injection |
| No Peak Detected | - Compound is not eluting- Detector issue | - Modify gradient to be more aggressive (higher %B)- Check detector settings and lamp/source |
| Broad Peaks | - Polydispersity of the PEG chain- On-column degradation | - This can be inherent to PEGylated compounds[]- Optimize mobile phase pH and temperature |
Conclusion
Reversed-phase HPLC is a highly effective method for the purification of this compound conjugates. The protocol described in this application note provides a solid starting point for achieving high purity of these important bioconjugation reagents. Optimization of the gradient, mobile phase, and column selection may be necessary depending on the specific properties of the conjugate. The use of detectors such as ELSD or CAD is recommended for sensitive detection of PEGylated compounds. High-purity this compound conjugates are essential for obtaining reliable and reproducible results in downstream biological and pharmaceutical applications.
References
Synthesis of Antibody-Drug Conjugates with endo-BCN-PEG2-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. This document provides detailed application notes and protocols for the synthesis of ADCs using endo-BCN-PEG2-acid, a heterobifunctional linker well-suited for bioorthogonal "click chemistry" applications.
The this compound linker features two key functionalities:
-
A Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, proceeding with high efficiency and specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2]
-
A Carboxylic Acid (-COOH) group: This functionality allows for the covalent attachment of a drug payload, typically through the formation of a stable amide bond with an amine-containing drug.[3][4]
-
A Polyethylene Glycol (PEG) spacer: The two-unit PEG spacer enhances the hydrophilicity of the linker, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall solubility of the ADC.[5]
This protocol will detail a two-stage process for ADC synthesis:
-
Activation and Payload Conjugation: Activation of the this compound linker and its conjugation to an amine-containing cytotoxic drug.
-
Antibody Conjugation: The SPAAC reaction between the BCN-activated payload and an azide-functionalized antibody to form the final ADC.
Experimental Workflow Overview
The overall workflow for the synthesis of an ADC using this compound is a sequential process. First, the carboxylic acid on the linker is activated to facilitate conjugation with the drug payload. The resulting BCN-linker-payload construct is then purified and subsequently reacted with an azide-modified antibody. Finally, the ADC is purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Experimental Protocols
Stage 1: Activation of this compound and Drug Conjugation
This protocol describes the activation of the terminal carboxylic acid of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which is then coupled to a drug payload.
Materials:
-
This compound
-
Amine-containing drug payload (e.g., Monomethyl Auristatin E - MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
-
Reaction Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Protocol:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a stock solution of the amine-containing drug payload in anhydrous DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vial, dissolve this compound in Reaction Buffer (e.g., 0.1 M MES, pH 6.0).
-
Add a 2 to 5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution, followed by a 2 to 5-fold molar excess of EDC. The activation reaction is most efficient at pH 4.5-7.2.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Drug Payload:
-
Add a 1.0 to 1.5-fold molar excess of the amine-containing drug payload to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer (e.g., PBS) to facilitate the efficient reaction of the NHS ester with the primary amine of the payload.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting BCN-linker-payload construct from excess reagents and unconjugated drug using RP-HPLC.
-
Collect fractions containing the desired product, confirm identity by mass spectrometry, and lyophilize to obtain a purified powder.
-
Stage 2: SPAAC Conjugation to Azide-Modified Antibody
This protocol outlines the copper-free click chemistry reaction to conjugate the purified BCN-linker-payload to an antibody that has been functionalized with azide groups. Azide groups can be introduced into antibodies site-specifically through enzymatic methods or by incorporating unnatural amino acids.
Materials:
-
Purified BCN-linker-payload construct
-
Azide-functionalized antibody (mAb-N3)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, free of sodium azide.
-
Purification system: Size-Exclusion Chromatography (SEC)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified BCN-linker-payload construct in a compatible solvent (e.g., DMSO). The concentration should be high enough to minimize the final percentage of organic solvent in the reaction mixture (ideally ≤5%).
-
Prepare the azide-modified antibody in azide-free PBS at a concentration of 5-10 mg/mL.
-
-
SPAAC Reaction:
-
Add a 5 to 20-fold molar excess of the BCN-linker-payload stock solution to the azide-modified antibody solution. The excess of the linker-payload helps to drive the reaction to completion.
-
Gently mix the solution and incubate at room temperature for 2-6 hours or at 4°C for 6-24 hours. Reaction times may need optimization depending on the specific antibody and payload.
-
-
Purification:
-
Remove excess, unreacted BCN-linker-payload and any organic solvent using a desalting column or SEC.
-
Equilibrate the column with an appropriate storage buffer for the final ADC (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the purified monomeric ADC.
-
Characterization and Data Presentation
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the average Drug-to-Antibody Ratio (DAR), purity, and stability.
Determining Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody. It can be determined using several methods.
1. Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on the number of conjugated drug molecules. Since the drug payload is often hydrophobic, each additional drug molecule increases the overall hydrophobicity of the ADC, leading to longer retention times on the HIC column.
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A (high salt buffer).
-
Analysis: Separate the ADC species on a HIC column using a decreasing salt gradient.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by the weighted average of the peak areas.
2. Mass Spectrometry (MS): Native or denaturing mass spectrometry can provide precise mass information for the different ADC species, allowing for unambiguous DAR determination.
-
Analysis: The ADC sample is analyzed by LC-MS. For intact analysis, native MS conditions are often preferred. For a "middle-down" approach, the ADC can be fragmented into its light and heavy chains before analysis.
-
Data Analysis: Deconvolute the mass spectra to determine the mass of each ADC species. The number of conjugated drugs can be calculated from the mass shift relative to the unconjugated antibody.
Table 1: Representative Quantitative Data for a Synthesized ADC
| Parameter | Method | Result | Reference |
| Average DAR | HIC-UV | 3.8 | , |
| Average DAR | Native MS | 3.9 | , |
| Purity (Monomer %) | SEC | >98% | |
| Aggregation % (Post-Conjugation) | SEC | <2% | |
| Residual Free Drug | RP-HPLC | <0.1% | N/A |
| In Vitro Stability (Human Plasma, 7 days) | ELISA / HIC-MS | >95% intact ADC |
Note: The data presented in this table is illustrative and representative of typical results for ADCs synthesized using modern conjugation technologies. Actual results will vary depending on the specific antibody, payload, and reaction conditions.
Signaling Pathway Visualization
The mechanism of action for an ADC begins with its binding to a target antigen on the surface of a cancer cell. For an ADC utilizing a trastuzumab-based antibody, the target is the HER2 receptor. Following binding, the ADC-HER2 complex is internalized, and the cytotoxic payload is released inside the cell, leading to apoptosis. Trastuzumab itself also blocks downstream signaling pathways like the PI3K/AKT/mTOR cascade, which is crucial for cell proliferation and survival.
References
Application Notes and Protocols for Incorporating endo-BCN-PEG2-acid into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing endo-BCN-PEG2-acid in the development of advanced drug delivery systems. This heterobifunctional linker enables the precise conjugation of therapeutic agents to targeting moieties, such as antibodies or nanoparticles, through a combination of strain-promoted alkyne-azide cycloaddition (SPAAC) and stable amide bond formation.
Introduction to this compound
This compound is a versatile linker molecule designed for bioconjugation. Its key features include:
-
endo-Bicyclononyne (BCN): A strained alkyne that reacts efficiently and specifically with azide-functionalized molecules via copper-free click chemistry (SPAAC). This bioorthogonal reaction is highly efficient under physiological conditions.[1][2][3][4]
-
Carboxylic Acid (-COOH): This functional group allows for the formation of a stable amide bond with primary amines present on proteins, peptides, or other molecules. This reaction is typically facilitated by activating agents like EDC and NHS.[5]
-
Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic two-unit PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, potentially reducing steric hindrance during conjugation.
These characteristics make this compound a valuable tool for constructing various drug delivery platforms, including:
-
Antibody-Drug Conjugates (ADCs)
-
PROTACs (Proteolysis Targeting Chimeras)
-
Functionalized Nanoparticles for Targeted Delivery
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when incorporating PEGylated BCN linkers into drug delivery systems. Note that specific values can vary depending on the antibody, drug, and reaction conditions. The data presented here is illustrative and compiled from studies using similar linker technologies.
Table 1: Antibody-Drug Conjugate (ADC) Characterization
| Parameter | Typical Value Range | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Conjugation Efficiency | >90% | SDS-PAGE, UV-Vis Spectroscopy |
| Monomeric ADC Purity | >95% | Size Exclusion Chromatography (SEC) |
| Binding Affinity (to target antigen) | Comparable to unconjugated antibody | ELISA, Surface Plasmon Resonance (SPR) |
Table 2: Drug-Loaded Nanoparticle Characterization
| Parameter | Typical Value Range | Method of Determination |
| Drug Loading Content (DLC) | 5 - 25 wt% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (EE) | >80% | Ultracentrifugation followed by UV-Vis or HPLC analysis of supernatant |
| Particle Size (after conjugation) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | DLS |
Table 3: Drug Release Kinetics
| Condition | Drug Release Profile | Method of Determination |
| Physiological pH (7.4) | Slow and sustained release (<10% in 24h) | Dialysis method with HPLC or fluorescence spectroscopy |
| Acidic pH (5.0, endosomal) | Accelerated release (>50% in 24h) | Dialysis method with HPLC or fluorescence spectroscopy |
Experimental Protocols
Here we provide detailed protocols for the two key reactions involving this compound: amide bond formation and the SPAAC reaction.
Protocol for Antibody Conjugation via Amide Bond Formation
This protocol describes the conjugation of this compound to an antibody, such as Trastuzumab, by activating the carboxylic acid group with EDC and NHS to react with lysine residues on the antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Exchange the antibody buffer to PBS, pH 7.4, to a final concentration of 2-10 mg/mL using a desalting column.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each.
-
To activate the linker, mix the this compound solution with the EDC/NHS solution at a 1:1:1 molar ratio. Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the activated this compound solution to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization:
-
Determine the concentration of the BCN-functionalized antibody using a UV-Vis spectrophotometer at 280 nm.
-
Assess the degree of labeling (BCN molecules per antibody) using MALDI-TOF mass spectrometry.
-
Protocol for SPAAC "Click" Reaction
This protocol outlines the conjugation of an azide-modified drug to the BCN-functionalized antibody prepared in the previous step.
Materials:
-
BCN-functionalized antibody in PBS, pH 7.4
-
Azide-modified drug (e.g., Azido-Doxorubicin) dissolved in DMSO
-
Desalting columns
Procedure:
-
Reaction Setup:
-
To the BCN-functionalized antibody solution, add a 1.5 to 5-fold molar excess of the azide-modified drug solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. The reaction can also be performed for 2-4 hours at room temperature, but lower temperatures are often preferred to maintain antibody stability.
-
Purification: Remove the unreacted azide-modified drug and any residual DMSO using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization:
-
Determine the final ADC concentration via UV-Vis spectroscopy.
-
Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry.
-
Assess the purity and aggregation state of the final ADC using Size Exclusion Chromatography (SEC).
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for synthesizing an ADC using this compound.
Mechanism of Action: ADC Targeting HER2 Signaling Pathway
Caption: ADC mechanism targeting the HER2 signaling pathway.
These application notes and protocols provide a foundational framework for incorporating this compound into your drug delivery research. For optimal results, we recommend adapting these protocols to your specific molecules and experimental setup.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting endo-BCN-PEG2-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in reactions involving endo-BCN-PEG2-acid.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the two main reactive steps involving this compound: the activation of the carboxylic acid for conjugation to amine-containing molecules and the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) of the BCN group with an azide.
Amine Coupling (Carboxylic Acid Activation)
Q1: I am observing very low to no conjugation of my amine-containing molecule to this compound. What are the potential causes?
A1: Low yield in the amine coupling step is often due to suboptimal reaction conditions or reagent degradation. Here are the primary factors to consider:
-
Inefficient Carboxylic Acid Activation: The activation of the carboxylic acid on the PEG linker using carbodiimides like EDC is a critical step. This activation is most efficient at a pH between 4.5 and 7.2.[1][2] For best results, perform the activation in a non-amine, non-carboxylate buffer such as MES at pH 5-6.[1][2]
-
Hydrolysis of Activated Ester: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[3] To form a more stable intermediate, it is highly recommended to include N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates an NHS ester that is more resistant to hydrolysis and reacts efficiently with primary amines.
-
Incorrect pH for Amine Reaction: The reaction of the NHS-activated ester with primary amines is most efficient at a pH of 7-8. After the initial activation step, the pH of the reaction mixture should be raised to 7.2-7.5 before adding your amine-containing molecule.
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid and should be avoided.
-
Reagent Quality: EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccated environment and equilibrated to room temperature before opening to prevent condensation. Use freshly prepared solutions for best results.
Q2: My protein/antibody is precipitating during the EDC/NHS coupling reaction. How can I prevent this?
A2: Aggregation can be a significant issue during EDC/NHS coupling. Here are some strategies to mitigate this:
-
Reagent Concentration: High concentrations of EDC can sometimes lead to protein precipitation. Consider reducing the amount of EDC used. A 20- to 30-fold molar excess of the BCN-linker over the antibody is a common starting point.
-
Two-Step Protocol: A two-step protocol, where the carboxylic acid is activated first, followed by quenching of excess EDC and purification before adding the amine-containing protein, can prevent unwanted cross-linking of the protein's carboxyl groups.
-
Solubility Enhancers: For hydrophobic molecules, using a water-miscible organic co-solvent like DMSO or DMF can improve solubility. However, ensure the final concentration of the organic solvent is compatible with your biomolecule's stability.
-
PEGylation: The inherent PEG spacer in this compound is designed to increase hydrophilicity and reduce aggregation. If aggregation persists, you might consider a linker with a longer PEG chain.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q3: The SPAAC reaction between my BCN-conjugated molecule and azide-containing partner is showing low yield. What are the common reasons?
A3: Low yields in SPAAC reactions are often related to reaction kinetics, steric hindrance, or side reactions.
-
Reaction Kinetics: While SPAAC is a relatively fast bioorthogonal reaction, the kinetics are influenced by the specific azide and cyclooctyne. The endo isomer of BCN is slightly more reactive than the exo isomer. Reaction times can range from 2 to 12 hours at room temperature or 4°C. Ensure sufficient incubation time for the reaction to proceed to completion.
-
Steric Hindrance: The accessibility of both the BCN and azide moieties is crucial. Bulky groups near the reactive sites can significantly slow down the reaction. If steric hindrance is suspected, consider a linker with a longer PEG chain to provide more spatial separation.
-
Side Reactions with Thiols: BCN can react with free thiols (cysteines) in proteins, which can compete with the desired azide reaction. This can be mitigated by adding a low concentration of a reducing agent like β-mercaptoethanol (β-ME) or by alkylating free thiols with reagents like iodoacetamide prior to the SPAAC reaction.
-
Reagent Concentration: Ensure you are using an appropriate molar ratio of reactants. A common recommendation is to use a 1.5 to 2-fold molar excess of the component that is not the limiting reagent.
-
Solvent: The choice of solvent can impact reaction rates. While aqueous buffers are common for biological applications, co-solvents like DMSO or ethanol can be used to improve the solubility of hydrophobic reactants.
Q4: I am observing non-specific labeling or high background in my SPAAC experiment. What could be the cause?
A4: Non-specific labeling can arise from the inherent reactivity of the BCN group or impurities in your reagents.
-
Thiol-yne Addition: As mentioned, the reaction of BCN with free thiols is a common source of off-target labeling. Pre-treatment with a thiol-blocking agent is a recommended strategy to prevent this.
-
Hydrophobic Interactions: The BCN group is hydrophobic and can lead to non-specific binding with proteins or cell membranes. The PEG spacer helps to counteract this, but if background remains an issue, further optimization of washing steps or the use of mild detergents may be necessary.
-
Impure Reagents: Ensure the purity of both your BCN-conjugated molecule and your azide-containing partner. Impurities can lead to unexpected side reactions and background signals.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for both the amine coupling and SPAAC steps. These values should be considered as starting points for optimization.
Table 1: Recommended Parameters for EDC/NHS Amine Coupling
| Parameter | Recommended Value | Notes |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, 0.5 M NaCl). |
| Coupling pH | 7.2 - 8.0 | Adjust pH after activation and before adding the amine-containing molecule. |
| Reagent Molar Ratio | 1.5 - 2.0 equivalents of EDC/NHS per carboxyl group | Optimization may be required based on the specific substrates. |
| Activation Time | 15 minutes | At room temperature. |
| Coupling Time | 2 hours to overnight | At room temperature. |
| Quenching Agent | Hydroxylamine, Tris, or 2-mercaptoethanol | To deactivate unreacted NHS esters or EDC. |
Table 2: Typical Parameters for BCN-Azide SPAAC Reaction
| Parameter | Recommended Value | Notes |
| Reaction Buffer | PBS (pH 7.4) or other physiological buffers | Co-solvents like DMSO or EtOH can be used for poorly soluble reactants. |
| Temperature | 4°C to 37°C | Reaction is typically faster at higher temperatures. |
| Reaction Time | 2 - 12 hours | Dependent on temperature, concentration, and reactivity of substrates. |
| Molar Ratio (BCN:Azide) | 1:1.5 to 1.5:1 | A slight excess of one component is often used. |
| Second-Order Rate Constant (k₂) | ~0.29 M⁻¹s⁻¹ (endo-BCN with benzyl azide) | This provides a measure of the reaction speed. |
Experimental Protocols
Protocol 1: Two-Step Amine Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Protein with primary amines (in a suitable buffer)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (e.g., 20-fold molar excess over the protein) with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound mixture to your protein solution (e.g., 1-5 mg/mL in Coupling Buffer).
-
Adjust the final pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents by size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer.
-
Protocol 2: SPAAC Reaction of a BCN-Conjugated Molecule with an Azide-Containing Partner
This protocol outlines the copper-free click reaction between your BCN-functionalized molecule and an azide-containing molecule.
Materials:
-
BCN-conjugated molecule
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or other suitable organic solvent (if needed for solubility)
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-conjugated molecule and the azide-containing molecule in the Reaction Buffer to the desired concentrations. If solubility is an issue, prepare concentrated stock solutions in DMSO and add them to the buffer, ensuring the final DMSO concentration is low (typically <10%).
-
-
SPAAC Reaction:
-
Combine the BCN-conjugated molecule and the azide-containing molecule in a reaction vessel. A 1.5-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubate the reaction for 2-12 hours at the desired temperature (e.g., room temperature or 37°C) with gentle mixing.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by techniques such as LC-MS or HPLC by observing the consumption of starting materials and the formation of the product.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove any unreacted starting materials.
-
Visualizations
Caption: General experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting workflow for diagnosing and resolving low yield in this compound reactions.
References
Enhancing endo-BCN-PEG2-acid Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of endo-BCN-PEG2-acid conjugation. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to address specific challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule used in bioconjugation.[1][2][3] It contains two key reactive groups:
-
An endo-Bicyclononyne (BCN) group, which is a strained alkyne that reacts with azide-tagged molecules via copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4]
-
A terminal carboxylic acid group, which can be activated to react with primary amine groups (e.g., on lysine residues of proteins) to form a stable amide bond.
The polyethylene glycol (PEG) spacer (PEG2) increases the hydrophilicity and solubility of the molecule in aqueous buffers. This linker is commonly used in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and for attaching biomolecules to surfaces or other molecules.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C, protected from light and moisture. When stored properly, it should be stable for an extended period. Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the key reaction steps for using this compound?
There are two main reaction steps:
-
Amine Conjugation: The carboxylic acid group is first activated, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS, to form a more stable amine-reactive ester. This activated linker is then reacted with a biomolecule containing primary amines.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN group on the now-conjugated linker reacts with a molecule containing an azide group. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological systems without the need for a toxic copper catalyst.
Q4: How can I purify the final conjugate?
Purification is crucial to remove unreacted reagents and byproducts. Common methods for purifying protein and antibody conjugates include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing small molecule impurities like unreacted linkers and drugs.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and can be used to separate unconjugated antibodies from ADCs with varying drug-to-antibody ratios (DARs).
-
Ultrafiltration/Diafiltration (UF/DF): A common method for buffer exchange and removal of small molecule impurities from large biomolecules.
-
Cation-Exchange Chromatography: Can be used in flow-through mode to remove protein aggregates.
Troubleshooting Guide
This section addresses common issues that can lead to low conjugation yield or other unexpected results.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation of the carboxylic acid to the amine-containing biomolecule. | Inefficient activation of the carboxylic acid. | - Use freshly prepared EDC and NHS/Sulfo-NHS solutions. - Optimize the molar ratio of EDC and NHS to the carboxylic acid; a common starting point is a 2:1 ratio of EDC to NHS. - Ensure the activation reaction is performed in an appropriate buffer, such as MES buffer at pH 4.5-6.5, as EDC chemistry is most efficient in acidic conditions. Phosphate buffers can sometimes interfere with EDC reactions. |
| Hydrolysis of the activated NHS ester. | - The NHS ester is susceptible to hydrolysis, especially at higher pH. Use the activated linker immediately after preparation. - Perform the conjugation to the amine at a pH range of 7.2-8.5 to balance the reaction rate with ester stability. | |
| Presence of primary amines in the buffer. | - Avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the activated linker. Use buffers like PBS or HEPES. | |
| Low yield in the SPAAC (BCN-azide) reaction. | Degradation of reagents. | - Ensure proper storage of both the BCN-containing molecule and the azide-containing molecule at -20°C, protected from light and moisture. Prepare fresh solutions before each experiment. |
| Inefficient reaction kinetics. | - Increase the reaction time (can range from 1 to 24 hours) and/or temperature (room temperature or 37°C can increase the rate compared to 4°C). - Optimize the reaction buffer. HEPES buffer may lead to higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also increase the reaction rate. | |
| Steric hindrance. | - If conjugating to a large biomolecule, steric hindrance around the BCN or azide group can slow the reaction. The PEG2 spacer in the linker is designed to help mitigate this, but if issues persist, a longer PEG spacer might be necessary. | |
| Side reaction with thiols. | - BCN can react with free thiols (e.g., from cysteine residues). This can be a significant issue if your biomolecule has free cysteines. - To mitigate this, either block the free thiols with a reagent like iodoacetamide before the SPAAC reaction or add a small molecule thiol scavenger like β-mercaptoethanol to the reaction mixture. | |
| Inconsistent conjugation efficiency between batches. | Variability in biomolecule modification. | - The initial modification of your biomolecule (either with the BCN-linker or the azide) can vary. It is important to characterize the degree of labeling for each batch using techniques like mass spectrometry. |
| Inconsistent buffer preparation. | - Ensure that the pH and composition of all reaction buffers are consistent between experiments, as these can significantly impact reaction kinetics. | |
| Precipitation of the protein during the reaction. | High concentration of organic solvent. | - The this compound is often dissolved in an organic solvent like DMSO. Keep the final concentration of the organic solvent in the reaction mixture below 20% (ideally below 10%) to minimize protein denaturation and precipitation. |
| Protein instability. | - If the protein is sensitive, consider performing the conjugation reactions at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to the lysine residues of an antibody, followed by a SPAAC reaction with an azide-containing molecule (e.g., a drug or a fluorescent dye).
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Azide-containing molecule
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
Step 1: Activation of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
In a microcentrifuge tube, mix the this compound stock solution with the EDC and Sulfo-NHS solutions. A common molar ratio is 1:2:5 (acid:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
Step 2: Conjugation of Activated Linker to Antibody
-
Exchange the antibody buffer to Conjugation Buffer (PBS, pH 7.4) using a spin desalting column. Adjust the antibody concentration to 1-5 mg/mL.
-
Add a 10-20 fold molar excess of the freshly activated this compound solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris and incubate for 15 minutes.
-
Remove the excess, unreacted linker by purifying the BCN-functionalized antibody using a spin desalting column equilibrated with Conjugation Buffer.
Step 3: SPAAC Reaction with Azide-containing Molecule
-
Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO or water).
-
Add a 2-4 fold molar excess of the azide-containing molecule to the purified BCN-functionalized antibody.
-
Incubate the reaction for 4-24 hours at room temperature or 37°C, protected from light if using a fluorescent dye.
-
The final conjugate can be purified using methods like SEC or UF/DF to remove any unreacted azide-containing molecule.
Step 4: Characterization
-
Determine the concentration of the final conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Quantify the degree of labeling (e.g., Drug-to-Antibody Ratio) using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), HIC, or mass spectrometry.
-
Assess the purity and aggregation of the final conjugate using SEC.
Quantitative Data Summary
The following tables provide typical reaction parameters for optimizing your conjugation experiments.
Table 1: Recommended Reaction Conditions for Amine Conjugation
| Parameter | Recommended Value | Notes |
| Activation Buffer | 0.1 M MES, pH 4.5-6.5 | EDC chemistry is most efficient at acidic pH. |
| Conjugation Buffer | PBS or HEPES, pH 7.2-8.5 | Avoid buffers with primary amines (e.g., Tris). A slightly basic pH favors the reaction with primary amines. |
| EDC:Sulfo-NHS:Acid Molar Ratio | 2:5:1 to 5:5:1 | Higher excess can improve efficiency but may also increase side reactions. |
| Linker:Antibody Molar Ratio | 10:1 to 30:1 | This should be optimized to achieve the desired degree of labeling. |
| Reaction Time | 1-2 hours | |
| Temperature | Room Temperature (20-25°C) |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Value | Notes |
| Reaction Buffer | PBS or HEPES, pH 7.4-8.5 | A slightly basic pH can enhance the reaction rate. |
| Azide:BCN Molar Ratio | 2:1 to 4:1 | A molar excess of the smaller molecule (often the azide-payload) is used to drive the reaction to completion. |
| Reaction Time | 4-24 hours | Reaction progress can be monitored over time. |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reaction rate. |
| Final DMSO Concentration | < 20% (v/v) | To avoid protein denaturation. |
Visualizing the Workflow
The following diagrams illustrate the key steps in the this compound conjugation process.
Caption: Workflow for two-step conjugation using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
Navigating Solubility Challenges with endo-BCN-PEG2-acid: A Technical Support Guide
Researchers and drug development professionals often encounter hurdles when working with promising but sparingly soluble bioconjugation linkers. One such reagent, endo-BCN-PEG2-acid, a valuable tool in strain-promoted alkyne-azide cycloaddition (SPAAC) and amine conjugations, is known for its limited solubility in aqueous buffers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these specific solubility issues, ensuring your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a bicyclo[6.1.0]nonyne (BCN) group for copper-free "click chemistry" (SPAAC) with azide-tagged molecules, and a carboxylic acid group for forming stable amide bonds with primary amines.[1][2] The polyethylene glycol (PEG) spacer is intended to increase the hydrophilicity and, by extension, the aqueous solubility of the molecule and its conjugates.[2][3] It is commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs.
Q2: The product datasheet lists solubility in DMSO, DCM, and DMF. Is it soluble in aqueous buffers like PBS?
A2: While the PEG spacer enhances hydrophilicity, this compound has very low solubility in purely aqueous buffers such as Phosphate-Buffered Saline (PBS).[1] Direct dissolution in these buffers is often challenging and can lead to precipitation or the formation of an insoluble emulsion. For successful use in bioconjugation reactions, which are typically performed in aqueous media, a co-solvent strategy is necessary.
Q3: What is the recommended storage condition for this compound?
A3: The recommended storage condition for this compound is at -20°C. For stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in anhydrous DMSO can be stable for up to a month at -20°C or for several months at -80°C.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound for experiments in aqueous environments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. Add the stock solution dropwise to the aqueous buffer with vigorous vortexing or stirring. Ensure the final concentration of the organic solvent is compatible with your downstream application (e.g., protein stability). A final concentration of up to 20% DMSO has been shown to be effective in some bioconjugation reactions. |
| Cloudy or milky appearance of the final solution | Formation of an emulsion or suspension of the linker in the aqueous buffer. | This can sometimes be acceptable for the reaction to proceed. However, to improve clarity, you can try reducing the final concentration of the linker, increasing the percentage of the organic co-solvent (if your biomolecule can tolerate it), or gently warming the solution. |
| Low or no reactivity in bioconjugation | The linker has not fully dissolved and is not available for reaction, or it has hydrolyzed. | Ensure the stock solution is completely clear before adding it to the aqueous buffer. Use anhydrous DMSO or DMF to prepare the stock solution to minimize hydrolysis. For the carboxylic acid activation step, ensure the pH of the reaction buffer is appropriate (typically pH 5-6). |
| Inconsistent experimental results | Variability in the preparation of the linker solution, leading to different effective concentrations. | Always prepare a fresh stock solution of this compound for each experiment. Use a consistent and validated protocol for solubilization and addition to the aqueous buffer. |
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol describes the recommended method for preparing a working solution of this compound for use in aqueous bioconjugation reactions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Target aqueous buffer (e.g., PBS, MES buffer)
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution by dissolving the required amount of this compound in a minimal volume of anhydrous DMSO or DMF. For example, a 10 mM stock solution. Vortex until the solid is completely dissolved and the solution is clear.
-
While vigorously vortexing your aqueous reaction buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution. If it is cloudy, this may be an emulsion which can still be suitable for some reactions. If significant precipitate is observed, the concentration may be too high for the chosen co-solvent percentage.
Protocol 2: Two-Step Bioconjugation using this compound
This protocol outlines a general procedure for first conjugating this compound to a primary amine on a biomolecule (e.g., a protein) followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule.
Step A: Activation of Carboxylic Acid and Amine Conjugation
Materials:
-
Biomolecule with primary amines (e.g., antibody in amine-free buffer like MES or PBS)
-
This compound stock solution (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Reaction Buffer: MES buffer (pH 5-6)
Procedure:
-
Dissolve the amine-containing biomolecule in the reaction buffer.
-
Prepare a fresh solution of EDC (and NHS if used) in the reaction buffer or water.
-
Add the this compound stock solution to the biomolecule solution to the desired final concentration.
-
Add the EDC/NHS solution to the reaction mixture. A molar excess of the linker and coupling reagents over the biomolecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or on ice.
-
Remove the excess unreacted linker and byproducts using a desalting column or dialysis.
Step B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
BCN-functionalized biomolecule (from Step A)
-
Azide-containing molecule
-
Reaction Buffer: PBS (pH 7.4)
Procedure:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the solution of the BCN-functionalized biomolecule. A slight molar excess of one reactant is often used.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
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Purify the final conjugate using an appropriate method like size-exclusion chromatography (SEC) or affinity chromatography.
Visualizing the Workflow and Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Workflow for the solubilization of this compound.
Caption: Experimental workflow for two-step bioconjugation.
Caption: Troubleshooting decision tree for solubility issues.
References
Technical Support Center: Optimizing endo-BCN-PEG2-acid Amide Bond Formation
Welcome to the technical support center for endo-BCN-PEG2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing amide bond formation and troubleshooting common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming an amide bond with this compound?
A1: The amide bond formation using this compound with a primary amine-containing molecule is a two-step process, each with its own optimal pH range for maximum efficiency.
-
Step 1: Carboxylic Acid Activation: The activation of the terminal carboxylic acid on the PEG linker with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment. The recommended pH for this activation step is between 4.5 and 7.2, with several sources suggesting an optimal range of pH 5.0-6.0 [1][2][3].
-
Step 2: Amide Bond Formation: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a neutral to slightly basic pH. The recommended pH for this step is between 7.0 and 8.0, with a more precise range of pH 7.2-7.5 often cited for optimal results[1][2].
Q2: Why is a two-step pH adjustment necessary?
A2: A two-step pH adjustment is crucial for balancing the competing reactions of NHS-ester activation and hydrolysis. The acidic pH during the activation step (Step 1) promotes the formation of the amine-reactive NHS-ester while minimizing the hydrolysis of EDC. Shifting to a slightly basic pH for the coupling step (Step 2) deprotonates the primary amine, making it a more potent nucleophile to attack the NHS-ester and form the stable amide bond. This pH shift maximizes the overall yield of the desired conjugate.
Q3: Can I perform the entire reaction at a single pH?
A3: While it is possible to perform the reaction at a single pH within the broader range of 6.5-7.5, it is generally not recommended as it can lead to lower yields. A single pH is a compromise between the optimal conditions for activation and coupling, and as a result, neither step will be running at its peak efficiency. This can lead to increased hydrolysis of the NHS-ester and a less efficient conjugation.
Q4: What are the roles of EDC and NHS in this reaction?
A4: EDC and NHS are coupling reagents used to facilitate the formation of the amide bond.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxylic acid group on the this compound, making it susceptible to nucleophilic attack.
-
NHS (N-hydroxysuccinimide) is added to react with the activated carboxylic acid to form a semi-stable NHS-ester. This NHS-ester is less susceptible to hydrolysis in aqueous solutions compared to the EDC-activated acid, and it readily reacts with primary amines to form a stable amide bond.
Q5: What is the function of the endo-BCN group?
A5: The endo-BCN (Bicyclo[6.1.0]nonyne) group is a strained alkyne used in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. It allows for the specific and efficient conjugation of the this compound molecule to another molecule containing an azide group under mild, biocompatible conditions. The pH for the amide bond formation does not directly affect the reactivity of the BCN group for its subsequent click reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Suboptimal pH: Incorrect pH for either the activation or coupling step. | Verify the pH of your reaction buffers using a calibrated pH meter. For the activation step, use a buffer such as MES at pH 5.0-6.0. For the coupling step, adjust the pH to 7.2-7.5 with a non-amine containing buffer like PBS. |
| Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly. | Ensure EDC and NHS are stored at -20°C with a desiccant. Allow reagents to warm to room temperature before opening to prevent condensation. Use fresh, high-quality reagents. | |
| Competing Nucleophiles: The presence of primary amine-containing buffers (e.g., Tris, Glycine) will compete with your target molecule for reaction with the activated acid. | Use non-amine containing buffers such as MES, HEPES, or Phosphate Buffered Saline (PBS) for the reaction. | |
| Hydrolysis of Activated Ester: The NHS-ester is susceptible to hydrolysis, especially at higher pH. | Add the amine-containing molecule to the activated this compound immediately after the pH is raised for the coupling step. | |
| Presence of Multiple Products or Impurities | N-acylurea Formation: A common side reaction where the activated O-acylisourea intermediate rearranges to a stable N-acylurea. | The addition of NHS or Sulfo-NHS is designed to minimize this side reaction by rapidly converting the O-acylisourea to the more stable NHS-ester. Ensure an adequate molar excess of NHS is used. |
| Di- or Multi-PEGylation: If the target molecule has multiple primary amines, you may get a mixture of products with varying degrees of PEGylation. | To favor mono-PEGylation, you can try reducing the molar excess of the activated this compound relative to your target molecule. | |
| Precipitation During Reaction | Low Solubility: The this compound or the target molecule may have limited solubility in the reaction buffer. | The PEG2 linker is designed to enhance aqueous solubility. However, if solubility issues persist, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF. Ensure the co-solvent is compatible with your target molecule. |
| Reagent Concentration: High concentrations of EDC can sometimes lead to precipitation. | If precipitation occurs upon addition of EDC, try reducing the amount of EDC used. |
Experimental Protocols
Protocol 1: Two-Step pH Adjustment for Amide Bond Formation
This protocol is optimized for the conjugation of this compound to a primary amine-containing protein.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the amine-containing protein in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
Prepare Reagent Solutions: Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Activation of this compound:
-
Add the desired molar excess of this compound to the protein solution.
-
Add EDC and NHS to the reaction mixture. A common starting point is a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
pH Adjustment for Coupling:
-
Raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Coupling Buffer (PBS).
-
-
Amide Bond Formation:
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Visualizations
Caption: Workflow for this compound amide bond formation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Stability of endo-BCN-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of endo-BCN-PEG2-acid in biological samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive moieties?
A1: this compound is a heterobifunctional linker molecule. It comprises three key components:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that reacts with azides via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
A Polyethylene Glycol (PEG) spacer (PEG2) : A short, hydrophilic spacer that enhances solubility in aqueous solutions.
-
A Carboxylic Acid (-COOH) group : This can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines (-NH2) on biomolecules.
Q2: What are the main factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound in biological matrices can be influenced by several factors, including:
-
pH : The BCN moiety is known to be susceptible to degradation under highly acidic conditions[1][2][3].
-
Presence of Nucleophiles : The BCN group can undergo side reactions with strong nucleophiles, most notably free thiol groups found in cysteine residues of proteins[2].
-
Enzymatic Degradation : While specific data for this compound is limited, biological samples contain various enzymes, such as proteases and esterases, that can potentially degrade linker molecules[4].
-
Oxidative Environments : Highly oxidative conditions may lead to the degradation of the BCN linker.
Q3: How stable is the BCN group in cell culture media and intracellular environments?
A3: The stability of the BCN group can vary significantly depending on the specific cellular environment. One study demonstrated that BCN groups showed the lowest stability among several bioorthogonal groups when exposed to the intracellular conditions of RAW264.7 macrophage-like cells, with 79% of the bioorthogonal groups being fully degraded after 24 hours. This suggests that the phagosomal environment, which is characterized by low pH and the presence of various enzymes and reactive oxygen species, can be harsh for BCN linkers.
Q4: Can the carboxylic acid group be pre-activated for conjugation? How stable is the activated form?
A4: Yes, the carboxylic acid is typically activated using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. However, NHS esters are susceptible to hydrolysis in aqueous environments, especially at neutral to basic pH. While more stable than some other activated esters, their half-life can be in the range of minutes to hours depending on the pH and temperature. It is generally recommended to use freshly activated linkers for conjugation.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degradation of BCN moiety | Minimize exposure to acidic conditions (pH < 6) during your experimental workflow. If acidic steps are necessary, keep the exposure time as short as possible. For intracellular studies in environments known to be harsh (e.g., phagosomes), consider shorter incubation times or alternative, more stable linkers if available. |
| Side reaction with thiols | If your protein of interest contains free cysteine residues, consider blocking the thiol groups with a reagent like iodoacetamide (IAM) prior to conjugation with the BCN linker. This will prevent the undesired thiol-yne side reaction. |
| Hydrolysis of activated carboxylic acid | If you are performing a two-step conjugation, ensure that the activation of the carboxylic acid and the subsequent reaction with the amine-containing biomolecule are performed promptly. Use freshly prepared activation reagents and maintain an optimal pH range of 7-8 for the amine reaction. |
| Steric Hindrance | The accessibility of the BCN group or the activated carboxylic acid can be limited by the surrounding molecular structure. If you suspect steric hindrance, consider using a linker with a longer PEG chain to increase the distance between the reactive group and the biomolecule. |
Issue 2: Non-Specific Labeling or Heterogeneous Conjugates
| Possible Cause | Recommended Solution |
| Reaction with free thiols | As mentioned above, the reaction of the BCN group with free thiols is a common cause of non-specific labeling. Pre-blocking thiols on your biomolecule is the most effective way to mitigate this issue. |
| Reaction with other nucleophiles | While less common, other nucleophilic groups in complex biological media could potentially react with the BCN linker. Ensure that your purification methods are robust enough to remove any non-specifically bound molecules. |
| Instability of the linkage to the biomolecule | When attaching the this compound via its carboxylic acid, the resulting amide bond is generally very stable. However, if other linkage chemistries are used, their stability should be considered. For example, carbamate linkages have shown less stability in cellular environments compared to amide linkages. |
Quantitative Data Summary
| Condition | Stability Profile | Source |
| Acidic pH | Susceptible to degradation. | |
| Intracellular (Phagosome) | Significant degradation (up to 79% in 24h in RAW264.7 cells). | |
| Presence of Thiols | Prone to thiol-yne side reactions. | |
| General Aqueous Buffer (Neutral pH) | The BCN and azide moieties are generally considered stable for long-term storage and during conjugation reactions under mild conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Plasma
This protocol provides a framework for evaluating the stability of this compound in plasma. The primary analytical method used is LC-MS/MS to monitor the concentration of the parent compound over time.
Materials:
-
This compound
-
Human or other species-specific plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (Quenching solution)
-
Internal standard (a structurally similar and stable compound)
-
96-well microtiter plate
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare a working solution by diluting the stock solution in PBS.
-
Incubation: In a 96-well plate, add a small volume of the this compound working solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Time Points: Incubate the plate at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Quenching: Immediately add the withdrawn aliquot to a well containing the cold quenching solution (ACN with internal standard). This will precipitate the plasma proteins and stop any further degradation.
-
Protein Precipitation: Vortex the plate and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the natural logarithm of the percentage of the remaining compound against time. The half-life (t₁/₂) can be calculated from the slope of the linear regression using the formula: t₁/₂ = -ln(2) / slope.
Visualizations
References
Technical Support Center: Purifying endo-BCN-PEG2-acid Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-acid labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins labeled with this compound?
The main challenges arise from the physicochemical properties of the label and the resulting conjugate. The short PEG2 linker may not provide a significant enough change in the hydrodynamic radius for efficient separation from the unlabeled protein using size-exclusion chromatography (SEC). The bicyclononyne (BCN) group can introduce hydrophobicity, potentially leading to aggregation or non-specific binding during hydrophobic interaction chromatography (HIC). Additionally, removing small molecule reagents like unreacted this compound and coupling agents post-reaction requires careful selection of the purification method.
Q2: Which purification techniques are most suitable for this compound labeled proteins?
A multi-step purification strategy is often necessary. The most common and effective techniques include:
-
Size-Exclusion Chromatography (SEC): Useful for removing unreacted protein and larger aggregates. However, its resolution for separating labeled from unlabeled protein may be limited with the short PEG2 linker.
-
Ion-Exchange Chromatography (IEX): Can be very effective if the labeling alters the protein's overall surface charge. The addition of the acidic group on the linker can be leveraged for separation.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate based on the hydrophobicity introduced by the BCN group. However, optimization is critical to prevent protein denaturation or irreversible binding.
-
Dialysis and Diafiltration: Effective for removing small molecule impurities like unreacted linker and coupling agents.
Q3: How can I confirm that my protein is successfully labeled with this compound?
Several analytical techniques can be used for confirmation:
-
SDS-PAGE: A successful conjugation should result in a slight increase in the molecular weight of the protein, which may be visible as a band shift on a high-resolution gel.
-
Mass Spectrometry (MS): Provides a definitive confirmation of labeling by detecting the mass increase corresponding to the addition of the this compound moiety.
-
UV-Vis Spectroscopy: If the protein has a distinct absorbance spectrum, changes upon labeling might be observed. However, the BCN-PEG linker itself does not have a strong chromophore.
-
Click Reaction with an Azide-Fluorophore: The functionality of the BCN group can be confirmed by reacting the labeled protein with an azide-containing fluorescent dye, followed by in-gel fluorescence analysis.
Q4: What is the role of the this compound linker?
This compound is a bifunctional linker used in bioconjugation. The carboxylic acid group allows for its covalent attachment to primary amines (like lysine residues) on the protein surface via amide bond formation, typically using EDC/NHS chemistry. The endo-BCN (bicyclo[6.1.0]nonyne) group is a strained alkyne that can undergo a highly specific and efficient copper-free "click" reaction called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-modified molecules. The short PEG2 (polyethylene glycol) spacer enhances the hydrophilicity of the linker.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Inefficient activation of the carboxylic acid on the linker. | Ensure EDC and NHS are fresh and used in appropriate molar excess. Perform the reaction in an amine-free buffer (e.g., MES or HEPES) at the optimal pH for NHS-ester formation (pH 6-7). |
| Presence of primary amines in the protein buffer (e.g., Tris). | Perform buffer exchange into a suitable reaction buffer (e.g., PBS or HEPES) before adding the labeling reagents. | |
| Hydrolysis of the NHS-ester. | Use freshly prepared reagents and perform the conjugation reaction promptly after activating the linker. | |
| Protein Aggregation During/After Labeling | Increased hydrophobicity due to the BCN group. | Optimize the labeling conditions by reducing the molar excess of the linker, lowering the reaction temperature, or including solubility-enhancing excipients in the buffer. |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different buffer conditions to find one that maintains the stability of the labeled protein. | |
| Difficulty Separating Labeled from Unlabeled Protein | Insufficient difference in size or charge. | For SEC, consider using a high-resolution column and optimize the flow rate for better separation. For IEX, exploit the charge difference introduced by the acidic linker by carefully selecting the column type (anion or cation exchange) and optimizing the pH and salt gradient. |
| Presence of Unreacted this compound in Final Product | Inefficient removal of small molecules. | Use a desalting column (a form of SEC) with an appropriate molecular weight cutoff. Alternatively, perform extensive dialysis against a large volume of buffer. |
Quantitative Data Summary
The following table provides a general overview of the expected outcomes for different purification methods based on literature for PEGylated proteins. Actual results will vary depending on the specific protein and experimental conditions.
| Purification Method | Typical Purity (%) | Typical Recovery (%) | Key Separation Principle | Notes |
| Size-Exclusion Chromatography (SEC) | >90% (for removing aggregates and free linker) | 80-95% | Hydrodynamic Radius | Resolution between labeled and unlabeled protein may be low for short PEG linkers. |
| Ion-Exchange Chromatography (IEX) | >95% | 70-90% | Surface Charge | Effective if labeling alters the protein's pI. |
| Hydrophobic Interaction Chromatography (HIC) | Variable (>90% with optimization) | 60-85% | Hydrophobicity | Requires careful optimization to avoid protein denaturation. |
| Dialysis/Diafiltration | N/A (removes small molecules) | >95% | Molecular Weight Cutoff | Effective for removing unreacted linker and coupling agents. |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).
-
In a separate tube, mix this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in reaction buffer for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated this compound NHS-ester to the protein solution at a desired molar excess (e.g., 10-20 fold).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200) with at least two column volumes of a filtered and degassed buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Concentrate the quenched reaction mixture if necessary.
-
Load the sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution:
-
Elute the protein with the equilibration buffer at a pre-determined flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks. The labeled protein should elute slightly earlier than the unlabeled protein.
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified labeled protein.
-
Visualizations
Caption: Experimental workflow for labeling and purifying proteins.
Caption: Troubleshooting logic for low purity purification outcomes.
Technical Support Center: Minimizing Aggregation of Conjugates with endo-BCN-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with endo-BCN-PEG2-acid for bioconjugation, with a primary focus on minimizing conjugate aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It contains two key functional groups:
-
An endo-Bicyclononyne (BCN) group: This is a strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
A carboxylic acid group: This group can be activated to react with primary amines (like those on lysine residues of proteins) to form a stable amide bond.[3][4][5] The "PEG2" component is a short polyethylene glycol spacer that helps to increase the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous solutions. It is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Q2: What is the primary cause of aggregation when using this compound in conjugation?
A2: The most significant factor leading to aggregation is the increased hydrophobicity of the conjugate. This is particularly prevalent in the creation of antibody-drug conjugates (ADCs), where the payload (drug) molecule is often hydrophobic. When these hydrophobic payload-linkers are attached to the surface of a biomolecule like an antibody, they can create hydrophobic patches that interact with similar patches on other conjugate molecules, leading to aggregation.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A3: A higher DAR, meaning more drug-linker molecules are attached to a single antibody, generally increases the propensity for aggregation. This is because a higher DAR leads to greater surface hydrophobicity on the antibody, increasing the likelihood of intermolecular hydrophobic interactions.
Q4: Can the choice of cyclooctyne in the linker impact aggregation?
A4: Yes, the choice of the strained alkyne can influence aggregation. For instance, it has been observed that conjugates formed with DBCO (dibenzocyclooctyne), another common cyclooctyne, have a significantly increased tendency to aggregate compared to those made with endo-BCN. This highlights the importance of linker selection in mitigating aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during conjugation with this compound.
Problem 1: Significant aggregation or precipitation of the conjugate is observed after the conjugation reaction.
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Payload | If possible, select a more hydrophilic payload. If the payload is fixed, consider using a longer PEG spacer in the linker (e.g., endo-BCN-PEG4-acid) to increase the overall hydrophilicity of the conjugate. |
| Unfavorable Buffer Conditions | Optimize the buffer composition. Ensure the salt concentration is adequate (typically >50 mM) to minimize electrostatic interactions. Avoid using a pH that is close to the isoelectric point (pI) of the protein, as this is the point of least solubility. |
| High Concentration of Organic Co-solvent | Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the this compound and payload. Add the dissolved linker dropwise to the protein solution with gentle stirring to avoid localized high concentrations. |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the activated this compound-payload construct during the conjugation reaction to achieve a lower, more controlled DAR. |
| Inadequate Storage | Store the final conjugate at the recommended temperature (typically 2-8°C or -20°C) in a buffer that promotes stability. Avoid repeated freeze-thaw cycles. |
Problem 2: Low yield of the final conjugate.
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid | Ensure fresh, high-quality activating agents (e.g., EDC and sulfo-NHS) are used. The activation reaction is most efficient at a pH of 4.5-7.2. |
| Hydrolysis of Activated Ester | The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7.0-8.5. Perform the conjugation reaction promptly after activating the carboxylic acid to minimize hydrolysis of the NHS ester. |
| Low Reactivity in SPAAC Reaction | Confirm the purity and concentration of both the BCN-modified biomolecule and the azide-containing payload. While SPAAC is generally fast, ensure sufficient incubation time (typically 1-4 hours at room temperature). |
| Inaccurate Quantification of Reactants | Use a reliable method to determine the concentration of your protein and azide-payload before starting the conjugation. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with an Azide-Containing Payload using this compound
This protocol outlines the general steps for first modifying a protein with this compound and then conjugating it to an azide-containing payload.
Materials:
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Azide-containing payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns for purification
Step 1: Activation of this compound
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a fresh solution of EDC and sulfo-NHS in Activation Buffer at a concentration of 100 mM each.
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and sulfo-NHS solutions at a 1:5:5 molar ratio (e.g., 10 µL of this compound, 50 µL of EDC, and 50 µL of sulfo-NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
Step 2: Modification of the Protein with Activated this compound
-
Prepare the protein in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add the desired molar excess of the activated this compound solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10-20 fold molar excess is common.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the BCN-modified protein by passing it through a desalting column to remove excess linker and byproducts.
Step 3: SPAAC Reaction with Azide-Payload
-
Prepare a stock solution of the azide-containing payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the azide-payload to the purified BCN-modified protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload.
Protocol 2: Characterization of the Conjugate
-
Determine DAR: Use UV-Vis spectroscopy or mass spectrometry (MS) to determine the average number of payload molecules conjugated per protein.
-
Assess Aggregation: Use size-exclusion chromatography (SEC) to analyze the percentage of high molecular weight aggregates in the final product.
-
Confirm Identity: Use SDS-PAGE to observe the shift in molecular weight of the conjugated protein.
Quantitative Data
Table 1: Factors Influencing Conjugate Aggregation
| Parameter | Condition | Impact on Aggregation | Reference |
| Payload Hydrophobicity | High | Increased | |
| Low | Decreased | ||
| Drug-to-Antibody Ratio (DAR) | High | Increased | |
| Low | Decreased | ||
| pH | At or near protein pI | Increased | |
| Away from protein pI | Decreased | ||
| Salt Concentration | Low (<50 mM) | Can increase | |
| High (>50 mM) | Can decrease | ||
| Organic Co-solvent | High concentration | Increased | |
| Low concentration | Decreased | ||
| Storage Temperature | Elevated | Increased | |
| Recommended (2-8°C or -20°C) | Decreased | ||
| Freeze-Thaw Cycles | Multiple | Increased | |
| Minimized | Decreased |
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Logical relationship of factors contributing to conjugate aggregation.
References
effect of temperature on endo-BCN-PEG2-acid reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-acid. The information is designed to address specific issues that may be encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with this compound?
A1: SPAAC reactions involving BCN reagents are typically efficient at temperatures ranging from 4°C to 37°C.[1] For many applications, the reaction proceeds well at room temperature (around 25°C).[] Increasing the temperature will increase the reaction rate (see Table 1 for quantitative estimates). However, the stability of the biomolecules in your experiment is often the limiting factor. For sensitive proteins, performing the reaction at 4°C for a longer duration (e.g., 6-12 hours) is a common strategy to minimize degradation, while reactions at room temperature may be complete within 2-6 hours.[1]
Q2: My reaction yield is lower than expected. What are the potential causes and solutions related to temperature?
A2: Low reaction yield can be due to several factors:
-
Insufficient Reaction Time at Low Temperatures: If you are performing the reaction at 4°C, ensure you have allowed sufficient time for the reaction to proceed to completion. As a rule of thumb, reaction rates approximately double for every 10°C increase in temperature.
-
Degradation of Reactants: While this compound is stable when stored correctly, prolonged incubation at elevated temperatures in solution can lead to degradation. More importantly, the stability of your azide-containing biomolecule at the reaction temperature should be considered. If you suspect degradation, consider running the reaction at a lower temperature for a longer period.
-
Suboptimal pH: SPAAC reaction rates can be influenced by pH. While the reaction is generally stable across a wide pH range (pH 4-12), the optimal pH is often between 7 and 9.[3][4] Ensure your buffer system maintains the desired pH throughout the reaction, especially if temperature changes could affect the buffer's pKa.
Q3: I am observing non-specific labeling or side products in my reaction. Could temperature be a contributing factor?
A3: While SPAAC is a highly specific bioorthogonal reaction, side reactions can occur. One known side reaction for BCN is with free thiols, such as those on cysteine residues in proteins. This thiol-yne addition is generally slower than the reaction with azides.
-
Effect of Temperature: Higher temperatures can accelerate this side reaction. If you are working with thiol-containing molecules and observing side products, consider running the reaction at a lower temperature.
-
Mitigation Strategy: A common strategy to prevent this side reaction is to add a small amount of a thiol-containing reagent like β-mercaptoethanol (β-ME) to your reaction mixture. This acts as a scavenger for the BCN reagent, minimizing its reaction with your target biomolecule's thiols. Alternatively, you can cap the free thiols with a reagent like iodoacetamide before starting the conjugation.
Q4: How should I prepare and store my this compound to ensure its stability and reactivity?
A4: Proper handling and storage are critical for optimal performance.
-
Storage: The solid product should be stored at -20°C.
-
Stock Solutions: It is recommended to prepare stock solutions in an anhydrous water-miscible organic solvent such as DMSO or DMF. Once dissolved, it's best to aliquot the solution into single-use volumes and store them at -20°C for up to one month, or -80°C for up to six months, protected from light. Avoid repeated freeze-thaw cycles.
-
Pre-use Equilibration: Before opening a vial of the reagent, allow it to equilibrate to room temperature for at least an hour to prevent condensation of moisture, which can affect its reactivity.
Data Presentation
Effect of Temperature on SPAAC Reaction Kinetics
The rate of the SPAAC reaction between a BCN group and an azide is dependent on temperature. This relationship can be understood through the Arrhenius equation. While specific kinetic data for this compound is not available, the activation energy (Ea) for the cycloaddition of BCN with various azides has been reported to be in the range of 14.4 to 16.9 kcal/mol.
The following table provides an estimated relative rate increase at different temperatures, calculated using the Arrhenius equation with an assumed activation energy of 15 kcal/mol. This demonstrates how adjusting the temperature can significantly impact the reaction time.
| Temperature (°C) | Temperature (K) | Relative Rate Constant (k_rel) (Normalized to 4°C) | Estimated Fold Increase in Reaction Rate |
| 4 | 277.15 | 1.0 | 1.0x |
| 25 | 298.15 | 6.7 | 6.7x |
| 37 | 310.15 | 18.2 | 18.2x |
Note: This table provides theoretical estimates to illustrate the trend. Actual reaction rates will depend on the specific reactants, concentrations, solvent, and pH.
Experimental Protocols
General Protocol for Bioconjugation of an Azide-Modified Protein with this compound
This protocol provides a general workflow. Optimal conditions, particularly temperature and incubation time, should be determined empirically for each specific application.
1. Preparation of Reactants:
-
Azide-Modified Protein: Prepare the azide-containing protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. Avoid buffers containing primary amines like Tris, as they can react with the carboxylic acid group of the reagent if activation is intended.
-
This compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
2. Activation of Carboxylic Acid (Optional, for Amine Coupling):
-
If conjugating to a primary amine on a different molecule, the carboxylic acid of this compound must be activated. This is typically done using carbodiimide chemistry (e.g., with EDC and NHS/sulfo-NHS). This activation step should be performed immediately prior to adding the reagent to the amine-containing molecule.
3. SPAAC Reaction:
-
Add the desired molar excess of the this compound solution to the azide-modified protein solution. A common starting point is a 1.5 to 2-fold molar excess of the more abundant reagent.
-
Incubate the reaction at the chosen temperature. Common conditions are:
-
4°C for 6-12 hours
-
Room temperature (25°C) for 2-6 hours
-
37°C for 1-4 hours
-
-
Gently mix the reaction during incubation.
4. Quenching and Purification:
-
If the carboxylic acid was activated with an NHS ester, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.
-
Remove unreacted this compound and other small molecules using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
5. Characterization:
-
Analyze the final conjugate to confirm successful labeling. Techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy can be used to determine the degree of labeling and purity of the product.
Visualizations
Caption: Experimental workflow for SPAAC conjugation.
Caption: Troubleshooting decision tree for SPAAC reactions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Biomolecules after Conjugation with endo-BCN-PEG2-acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted endo-BCN-PEG2-acid from a solution following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary?
A: this compound is a chemical linker composed of three key parts: an endo-Bicyclononyne (BCN) group, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid.[1][2] The BCN group facilitates covalent bonding with azide-containing molecules through a copper-free click chemistry reaction, while the carboxylic acid can be activated to react with primary amines.[1][2][3] The PEG spacer enhances the solubility of the molecule in aqueous solutions. After conjugation to a biomolecule (e.g., a protein, antibody, or peptide), it is critical to remove any excess, unreacted this compound to ensure the purity of the final product. This purity is essential for accurate downstream applications and to avoid potential interference in biological assays.
Q2: What are the common methods for removing unreacted this compound?
A: The most effective methods for removing small molecules like unreacted this compound from a solution containing a much larger biomolecule-conjugate are based on the significant size difference between them. The primary techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective and commonly used method for separating molecules based on their size.
-
Dialysis: This technique involves the use of a semi-permeable membrane to separate molecules based on size.
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a more rapid and scalable version of dialysis, often used for larger sample volumes.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity.
The choice of method will depend on factors such as the size of the conjugated biomolecule, the sample volume, and the required purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the conjugated biomolecule | Non-specific binding: The biomolecule may be adsorbing to the chromatography resin, dialysis membrane, or filtration cassette. | - For SEC/HPLC: Ensure the column is properly equilibrated. Consider using a buffer with a higher ionic strength to minimize ionic interactions. - For Dialysis/TFF: Pre-condition the membrane as per the manufacturer's instructions. Select a membrane material known for low protein binding (e.g., regenerated cellulose). |
| Precipitation: The biomolecule may be precipitating in the buffer used. | - Check the solubility of your conjugate in the chosen buffer. - Adjust the pH or consider adding solubilizing agents. | |
| Incomplete removal of unreacted this compound | Inappropriate method selection: The chosen method may not be optimal for the specific application. | - For Dialysis/TFF: Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than your biomolecule but large enough to allow the unreacted linker to pass through. - For SEC: The column resolution may be insufficient. Ensure the column is packed efficiently and the flow rate is optimized. |
| Suboptimal buffer conditions: The buffer composition may be affecting the separation. | - For RP-HPLC: Adjust the gradient of the organic solvent to improve the resolution between the conjugate and the unreacted linker. | |
| Co-elution of unreacted linker and conjugated biomolecule in SEC | Hydrophobic interactions: The PEG component of the linker can exhibit some hydrophobic character, leading to interactions with the chromatography matrix. | - Modify the mobile phase by adding a small percentage of an organic solvent (e.g., isopropanol or acetonitrile) to disrupt hydrophobic interactions. |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Desalting
This protocol is designed for the efficient removal of unreacted this compound from a conjugated protein.
Materials:
-
SEC or desalting column (e.g., PD-10, Sephadex® G-25)
-
Equilibration/running buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Reaction mixture containing the conjugated biomolecule and unreacted linker
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This step removes any storage solution and ensures the column is properly conditioned.
-
Sample Application: Carefully apply the reaction mixture to the top of the column. Avoid disturbing the packed bed.
-
Elution: Begin eluting the sample with the equilibration buffer. The larger conjugated biomolecule will travel through the column more quickly and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions of the eluate. The protein-containing fractions can typically be identified by monitoring the absorbance at 280 nm.
-
Purity Analysis: Analyze the collected fractions containing the conjugated biomolecule for the presence of the unreacted linker using an appropriate analytical technique such as RP-HPLC or Mass Spectrometry.
Workflow for SEC Purification
A flowchart of the Size Exclusion Chromatography (SEC) purification process.
Dialysis
This protocol is suitable for removing the small this compound linker from a much larger biomolecule.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3-5 kDa for most proteins)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or an ethanol solution.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours to overnight.
-
Buffer Exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Troubleshooting Logic for Purification
A decision tree for troubleshooting common purification issues.
References
Validation & Comparative
A Head-to-Head Battle of Isomers: Endo-BCN-PEG2-acid vs. Exo-BCN-PEG2-acid in Bioconjugation
In the rapidly evolving landscape of bioconjugation and drug development, the choice of linker can be as critical as the active molecule itself. Among the arsenal of bioorthogonal tools, bicyclo[6.1.0]nonyne (BCN) reagents have carved out a significant niche for their role in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The two commercially available diastereomers, endo- and exo-BCN, each offer distinct reactivity and stability profiles. This guide provides a comprehensive comparison of endo-BCN-PEG2-acid and exo-BCN-PEG2-acid, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Reactivity: A Tale of Two Isomers
The primary determinant of a BCN reagent's utility is its reactivity towards an azide-functionalized molecule. Kinetic studies consistently demonstrate that the endo isomer of BCN exhibits a slightly higher rate of reaction in SPAAC compared to its exo counterpart. This difference is attributed to the stereochemistry of the cyclopropane ring fusion, which influences the ring strain and accessibility of the alkyne for cycloaddition.
A key study directly comparing the two isomers in a reaction with benzyl azide revealed that endo-BCN is approximately 1.5 times more reactive than exo-BCN.[1] The second-order rate constants, which provide a quantitative measure of reactivity, are summarized in the table below.
| Reactant Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| endo-BCN + Benzyl Azide | 0.29 | [1] |
| exo-BCN + Benzyl Azide | 0.19 | [1] |
While the difference in reactivity is not substantial, it can be a deciding factor in applications requiring rapid conjugation, particularly when working with low concentrations of reactants. Further studies have shown that BCN, in general, displays similar reactivity towards primary, secondary, and tertiary azides, suggesting that the choice between the endo and exo isomer is more critical than the nature of the azide itself.
Experimental Protocol: Determination of Second-Order Rate Constants
A robust method for quantifying the reactivity of BCN isomers is through kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for real-time monitoring of the reaction progress by tracking the disappearance of reactant signals and the appearance of product signals.
Protocol: NMR-Based Kinetic Analysis of SPAAC Reactions
-
Reagent Preparation:
-
Prepare stock solutions of this compound, exo-BCN-PEG2-acid, and the desired azide partner (e.g., benzyl azide) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O). Ensure accurate concentration determination.
-
-
Reaction Setup:
-
In an NMR tube, mix the BCN isomer and the azide partner at known initial concentrations. A typical starting concentration is in the millimolar range.
-
It is advisable to use a pseudo-first-order condition, with one reactant in significant excess (e.g., 10-fold), to simplify the data analysis.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Key signals to monitor include the disappearance of the characteristic peaks of the BCN and azide reactants and the appearance of the triazole product peaks.
-
-
Data Analysis:
-
Integrate the relevant peaks in each spectrum to determine the concentration of the reactants and products over time.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the reactant in excess.
-
Stability and Solubility: Practical Considerations
Beyond reactivity, the stability and solubility of the BCN linker are crucial for its practical application in biological systems.
-
Stability: While quantitative data directly comparing the stability of the PEGylated acid forms is limited, it is generally reported that the exo isomer exhibits greater stability than the endo isomer. This is an important consideration for applications involving prolonged incubation times or harsh reaction conditions.
Bioconjugation Efficiency: The Ultimate Test
The true measure of a bioorthogonal linker's performance is its efficiency in conjugating to a target biomolecule. While direct comparative studies on the bioconjugation efficiency of endo- and exo-BCN-PEG2-acid are scarce, the kinetic data suggests that the endo isomer would lead to faster conjugation. However, the greater stability of the exo isomer might result in higher overall yields in longer reactions or under challenging conditions.
The choice between the two isomers will therefore depend on the specific requirements of the experiment. For rapid labeling of sensitive biomolecules, the higher reactivity of This compound may be advantageous. For applications requiring long-term stability or involving multiple steps, the more robust exo-BCN-PEG2-acid could be the preferred choice.
Logical Workflow for Reagent Selection
To assist researchers in their decision-making process, the following diagram illustrates a logical workflow for selecting between endo- and exo-BCN-PEG2-acid.
Caption: Workflow for selecting between endo- and exo-BCN-PEG2-acid.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the fundamental SPAAC reaction pathway and a typical experimental workflow for bioconjugation.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.
Caption: A typical experimental workflow for bioconjugation using BCN reagents.
Conclusion
The choice between this compound and exo-BCN-PEG2-acid is a nuanced one, with a trade-off between reactivity and stability. The endo isomer offers a modest advantage in reaction speed, making it suitable for time-sensitive applications. Conversely, the exo isomer provides enhanced stability, which is beneficial for longer and more complex conjugation protocols. By carefully considering the specific demands of their experimental design and utilizing the information and protocols outlined in this guide, researchers can make an informed decision to harness the full potential of these powerful bioorthogonal tools.
References
A Comparative Guide to the Reaction Kinetics of Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals, the selection of a cyclooctyne for strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical decision that directly impacts the efficiency of bioconjugation, labeling, and the construction of complex biomolecules. This guide provides an objective comparison of the reaction kinetics of endo-BCN-PEG2-acid and other commonly employed cyclooctynes, supported by experimental data to inform your choice of bioorthogonal reaction partner.
The reactivity of cyclooctynes in SPAAC is primarily governed by the degree of ring strain and electronic factors. This inherent reactivity is quantified by the second-order rate constant (k₂), a larger value of which signifies a faster reaction. While a PEG linker, such as in this compound, enhances aqueous solubility, studies have shown that a carboxylic acid group on the bicyclo[6.1.0]nonyne (BCN) scaffold does not significantly alter the reactivity of the alkyne.[1] Therefore, the kinetic data for endo-BCN can be considered representative of this compound. Research indicates that the endo isomer of BCN is slightly more reactive than the exo isomer.[2]
Comparative Reaction Kinetics of Common Cyclooctynes
The following table summarizes the second-order rate constants for the SPAAC reaction between various cyclooctynes and benzyl azide, a standard model azide. This data allows for a direct comparison of their intrinsic reactivities under similar conditions.
| Cyclooctyne | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reference(s) |
| endo-BCN | 0.29 | [2] |
| exo-BCN | 0.19 | [2] |
| DBCO (Dibenzocyclooctyne) | ~1.0 | [3] |
| ADIBO (Azadibenzocyclooctyne) | 0.9 | |
| DIBO (Dibenzocyclooctyne) | 0.07 - 0.96 | |
| BARAC (Biarylazacyclooctynone) | 3.4 |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Experimental Protocol: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
The kinetic data presented in this guide is typically determined by monitoring the progress of the SPAAC reaction over time using Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the direct observation and quantification of the disappearance of reactants and the appearance of the triazole product.
Materials:
-
Cyclooctyne (e.g., this compound)
-
Azide (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: A stock solution of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent is prepared. The concentrations are chosen to ensure the reaction proceeds at a rate that can be conveniently monitored by NMR (half-life of minutes to hours).
-
Reaction Initiation: The reaction is initiated by mixing the cyclooctyne and azide solutions in an NMR tube at a controlled temperature (e.g., 25 °C).
-
NMR Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. For each spectrum, a single scan is typically sufficient if the signal-to-noise ratio is adequate.
-
Data Analysis:
-
The integrals of characteristic, well-resolved peaks corresponding to a reactant (e.g., a proton on the cyclooctyne) and the internal standard are determined for each time point.
-
The concentration of the reactant at each time point is calculated by comparing its integral to the integral of the internal standard.
-
For a second-order reaction, a plot of the reciprocal of the reactant concentration (1/[Reactant]) versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k₂).
-
Visualizing the SPAAC Reaction
To illustrate the fundamental process, the following diagram depicts the strain-promoted azide-alkyne cycloaddition reaction.
Conclusion
The choice of cyclooctyne for SPAAC applications is a trade-off between reactivity, stability, size, and solubility. While DBCO and its derivatives generally exhibit the fastest reaction kinetics, BCN offers a smaller, less lipophilic alternative. The data presented in this guide demonstrates that this compound, by virtue of its endo-BCN core, provides a respectable reaction rate suitable for many bioconjugation applications where the enhanced water solubility afforded by the PEG linker is advantageous. For time-critical experiments or when working with very low concentrations, the higher reactivity of cyclooctynes like BARAC or DBCO may be preferable. Researchers should carefully consider the specific demands of their experimental system when selecting the optimal cyclooctyne.
References
A Comparative Analysis of Endo- and Exo-BCN Conjugate Stability for Advancing Drug Development
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal linker is a critical decision that influences the stability and efficacy of novel therapeutics such as antibody-drug conjugates (ADCs). Bicyclo[6.1.0]nonyne (BCN) has emerged as a prominent cyclooctyne for strain-promoted azide-alkyne cycloaddition (SPAAC) due to its favorable reactivity and hydrophilicity.[1][2] BCN is synthesized as a mixture of two diastereomers, endo and exo, with the exo form being the major product.[2][3] While both isomers are effective in SPAAC reactions, their subtle structural differences can impact the properties of the resulting conjugates. This guide provides a comprehensive comparison of endo- and exo-BCN conjugates, focusing on their relative stability and supported by experimental data and protocols to inform the selection process in drug development.
Reactivity: A Slight Edge for the Endo Isomer
While both BCN isomers are highly reactive towards azides in the absence of a copper catalyst, studies have shown that the endo-BCN isomer exhibits slightly faster reaction kinetics in SPAAC reactions.[2] This enhanced reactivity of the endo isomer is a key consideration for applications requiring rapid conjugation.
| BCN Isomer | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |
| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |
Table 1: Comparative Reaction Kinetics of exo- and endo-BCN with Benzyl Azide. The data clearly indicates that endo-BCN reacts approximately 1.5 times faster than exo-BCN under these conditions.
Stability Profile of BCN Conjugates
The stability of the resulting triazole conjugate is paramount for in vivo applications. While direct, head-to-head comparative stability studies between endo- and exo-BCN conjugates are not extensively available in the literature, the overall stability of the BCN moiety has been investigated under various conditions.
General Stability Considerations for BCN Conjugates:
-
Acidic Conditions: BCN conjugates have been reported to be labile under acidic conditions, which can lead to the degradation of the cyclooctyne ring and the formation of inactive species.
-
Presence of Thiols: BCN conjugates have demonstrated instability in the presence of reducing agents and thiols, such as glutathione (GSH), which is abundant in the intracellular environment. One study reported that in the presence of GSH, a BCN conjugate had a half-life of approximately 6 hours.
-
Intracellular Environment: In the harsh environment of endolysosomal compartments within cells, BCN-modified molecules have shown significant degradation. One study observed that after 24 hours in RAW264.7 macrophage-like cells, 79% of cells had completely degraded the BCN groups.
-
Linkage Chemistry: The stability of a BCN conjugate is also influenced by the chemical linker used to attach the BCN moiety to the biomolecule. Amide-based linkages have been shown to offer superior in vitro stability compared to carbamate linkages.
While the intrinsic stability of the triazole ring formed from either isomer is expected to be high, the different steric environments of the endo and exo products could potentially lead to differences in susceptibility to enzymatic or chemical degradation. However, further studies are required to quantify these potential differences.
Experimental Protocols
To facilitate the direct comparison of endo- and exo-BCN conjugate stability, the following experimental protocols are provided.
Protocol 1: In Vitro Stability Assay in Human Plasma
This protocol outlines a method to assess the stability of endo- and exo-BCN conjugated antibodies in human plasma.
-
Conjugation: Prepare the endo-BCN and exo-BCN conjugated antibodies of interest.
-
Incubation: Incubate the conjugates at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 96 hours).
-
Sample Preparation: Immediately after collection, quench any potential enzymatic activity and precipitate plasma proteins. This can be achieved by adding an equal volume of ice-cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant containing the conjugate by a suitable method such as LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t₁/₂) of each conjugate.
Protocol 2: Intracellular Stability Assay using Flow Cytometry
This protocol, adapted from existing literature, allows for the quantification of BCN conjugate stability within a cellular context.
-
Preparation of Fluorescent Conjugates: Conjugate a fluorescent dye to both endo- and exo-BCN.
-
Cell Culture: Culture a relevant cell line (e.g., a macrophage cell line like RAW264.7) to a suitable density.
-
Incubation: Treat the cells with a defined concentration of the endo- and exo-BCN fluorescent conjugates and incubate for various time points (e.g., 0, 2, 6, 12, and 24 hours) at 37°C.
-
Cell Staining: After incubation, wash the cells to remove any unbound conjugate. To assess the remaining reactive BCN, perform a secondary labeling step by adding an azide-functionalized fluorescent probe of a different color.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The fluorescence from the primary dye indicates the total amount of conjugate taken up by the cells, while the fluorescence from the secondary probe indicates the amount of intact, reactive BCN remaining.
-
Data Analysis: Quantify the loss of the secondary fluorescence signal over time to determine the rate of intracellular degradation for each isomer.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for conjugation and stability assessment.
References
Evaluating the Efficiency of endo-BCN-PEG2-acid Conjugation: A Comparative Guide
In the landscape of bioconjugation, the development of efficient and specific chemical ligation strategies is paramount for researchers in drug development, diagnostics, and fundamental science. Among the premier techniques is the copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth evaluation of endo-BCN-PEG2-acid, a popular reagent for SPAAC, by comparing its performance with key alternatives and providing the necessary experimental context for its application.
The this compound linker is a bifunctional molecule designed for two-step conjugations.[1] It features a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that reacts rapidly with azides without the need for a cytotoxic copper catalyst.[2][3] It also contains a carboxylic acid that can be activated to form a stable amide bond with primary amines on biomolecules like proteins or antibodies.[1] The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[4]
Performance Comparison: this compound vs. Alternatives
The primary alternative to BCN-based reagents in copper-free click chemistry is dibenzocyclooctyne (DBCO). The choice between BCN and DBCO is nuanced and depends on the specific experimental requirements. Generally, DBCO exhibits faster reaction kinetics with azides due to its greater ring strain. However, factors such as steric hindrance and the electronic properties of the azide can significantly influence reactivity.
| Feature | This compound | DBCO-PEG-acid (Alternative) | Rationale & Citations |
| Reaction Kinetics | Generally lower than DBCO with aliphatic azides. | Generally higher than BCN with aliphatic azides. | DBCO's higher ring strain typically leads to faster SPAAC reactions. For example, the reaction rate between benzyl azide and DBCO is about 3.4 times higher than with BCN. |
| Reactivity with Aryl Azides | Can be significantly faster than DBCO. | Slower than BCN with electron-poor aryl azides. | An inverse reactivity trend is observed with aromatic azides like phenyl azide, where BCN reacts approximately 6 times faster than DBCO. This is attributed to an inverse-electron demand mechanism. |
| Stability | More stable in the presence of thiols (e.g., glutathione). | Less stable in the presence of thiols. | This is a critical consideration for intracellular applications where the concentration of reducing agents is high. |
| Lipophilicity | Lower, enhanced hydrophilicity due to PEG spacer. | Higher, due to bulky aromatic structure. | The BCN core is less lipophilic than DBCO, and the PEG spacer further improves water solubility, which is advantageous for aqueous bioconjugation. |
| Size & Steric Hindrance | Smaller and more compact. | Bulky aromatic structure. | The smaller size of BCN may be advantageous when conjugating to sterically hindered sites. Conversely, the reactivity of DBCO drops significantly with sterically hindered tertiary azides. |
Experimental Protocols
Successful conjugation with this compound involves two key steps: the formation of an amide bond with an amine-containing molecule and the subsequent SPAAC reaction with an azide-containing molecule.
Protocol 1: Amide Coupling to an Amine-Containing Protein
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine (e.g., lysine residue on an antibody) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-containing protein (e.g., IgG antibody)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column for purification
Procedure:
-
Prepare the protein solution in the Reaction Buffer.
-
Dissolve this compound, EDC, and NHS in an organic solvent like DMSO or DMF to prepare a stock solution.
-
Activate the carboxylic acid groups on the this compound by adding the appropriate amounts of EDC and NHS stock solution to the Activation Buffer. Allow this reaction to proceed for 15 minutes at room temperature.
-
Add the desired amount of the activated linker solution to the protein solution. For best results, ensure the pH of the reaction is between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The degree of labeling can be controlled by varying the molar ratio of linker to protein, reaction time, and temperature.
-
Quench the reaction by adding a quenching solution to remove unreacted linker.
-
Purify the BCN-functionalized protein using a desalting column or size-exclusion chromatography to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between the BCN-functionalized protein and an azide-containing molecule.
Materials:
-
BCN-functionalized protein
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare the BCN-functionalized protein in the Reaction Buffer.
-
Add the azide-containing molecule to the protein solution. A slight molar excess (1.5-2 equivalents) of the azide molecule is recommended.
-
Incubate the reaction at room temperature for 2-6 hours or at 4°C for 6-12 hours. Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
-
The resulting conjugate is now ready for purification by size-exclusion chromatography or other appropriate methods to remove any unreacted azide molecule.
Visualizing the Process and Logic
To better understand the experimental process and the decision-making involved, the following diagrams illustrate the workflow and the logical considerations when choosing a linker.
References
Characterization of endo-BCN-PEG2-acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount for the efficacy and safety of novel therapeutics like antibody-drug conjugates (ADCs) and PROTACs. The heterobifunctional linker, endo-BCN-PEG2-acid, offers a discrete polyethylene glycol (PEG) spacer, connecting a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a carboxylic acid for conjugation to amine-containing molecules.[1][2][3] This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound and its conjugates, alongside alternative analytical methods, supported by experimental protocols and data interpretation.
Data Presentation: Mass Spectrometry of this compound
Mass spectrometry is a cornerstone for the characterization of PEG linkers, confirming molecular weight and assessing purity.[4] The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) often depends on the specific analytical need.[4]
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Feature | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) |
| Ionization Principle | Soft ionization of molecules in solution, often leading to multiply charged ions. | Co-crystallization with a matrix followed by laser-induced desorption and ionization, typically forming singly charged ions. |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ | Primarily [M+Na]⁺ and [M+K]⁺ adducts are observed for PEGylated molecules. |
| Coupling to Separation | Easily coupled with Liquid Chromatography (LC) for online separation and analysis (LC-MS). | Can be used for analysis of LC fractions offline. |
| Sample Throughput | High, especially with autosamplers. | Generally lower than ESI-MS. |
| Mass Accuracy | High, especially with Orbitrap or FT-ICR analyzers. | Good, with high-resolution TOF analyzers. |
| Sensitivity | High. | High. |
| Tolerance to Salts | Low; salts can suppress ionization. | More tolerant to salts and buffers than ESI. |
| Fragmentation | Can be induced in-source (in-source CID) or in a collision cell (MS/MS) for structural elucidation. | Post-source decay (PSD) can provide fragmentation information. |
Table 2: Expected Molecular Ions for this compound in Mass Spectrometry
Based on the molecular formula C₁₈H₂₇NO₆, the theoretical monoisotopic mass of this compound is 353.1838 g/mol .
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 354.1911 |
| [M+Na]⁺ | 376.1730 |
| [M+K]⁺ | 392.1469 |
| [M+NH₄]⁺ | 371.2177 |
Alternative and Complementary Characterization Methods
While mass spectrometry is powerful, a comprehensive characterization of this compound conjugates often requires orthogonal techniques.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Application for this compound | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation and purity assessment. | ¹H and ¹³C NMR can verify the integrity of the BCN, PEG, and carboxylic acid moieties. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Reversed-phase HPLC with UV or charged aerosol detection (CAD) can separate the main compound from impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Can confirm the presence of key functional groups like the carboxylic acid C=O stretch. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
Protocol 1: LC-ESI-MS for this compound
This protocol is adapted from general procedures for the analysis of heterobifunctional PEG linkers.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
Protocol 2: MALDI-TOF-MS for this compound
This protocol is based on established methods for PEG analysis.
-
Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in water or a water/acetonitrile mixture.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent (Optional but Recommended): Prepare a 5 mg/mL solution of sodium trifluoroacetate (NaTFA) in ethanol to promote the formation of sodiated adducts.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the analyte solution, matrix solution, and cationizing agent in a 1:5:1 (v/v/v) ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Accelerating Voltage: 20 kV.
-
Mass Range: m/z 200-1500.
-
Data Acquisition: Average 100-200 laser shots per spectrum.
-
Visualizations
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing this compound by mass spectrometry is depicted below.
Conceptual Signaling Pathway of Conjugation
The this compound linker is designed for a two-step conjugation process.
References
Navigating the Spacers: A Comparative Guide to PEG Linker Lengths in BCN Reagents
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates. Bicyclo[6.1.0]nonyne (BCN) reagents, key players in copper-free click chemistry, are frequently paired with polyethylene glycol (PEG) linkers to enhance their utility. The length of this PEG spacer, however, is not a one-size-fits-all parameter. It profoundly influences the reagent's performance, impacting everything from solubility and reaction kinetics to the in vivo behavior of the final conjugate. This guide provides an objective comparison of different PEG linker lengths in BCN reagents, supported by available data and detailed experimental protocols, to empower you in selecting the optimal tool for your research.
The incorporation of a PEG linker between the BCN moiety and a reactive group offers several advantages in bioconjugation.[1] Primarily, it increases the hydrophilicity of the otherwise hydrophobic BCN group, which can be crucial when working with biomolecules in aqueous environments.[2][3] This enhanced water solubility can prevent aggregation and improve the handling of the reagent.[4] Furthermore, the PEG linker acts as a flexible spacer, potentially mitigating steric hindrance and allowing for more efficient conjugation to bulky biomolecules.[5] However, the benefits of PEGylation are highly dependent on the length of the PEG chain.
Performance Comparison of BCN-PEGn Reagents
The selection of a BCN-PEGn reagent necessitates a trade-off between several key performance indicators. While direct head-to-head quantitative comparisons across a wide range of BCN-PEGn linkers are not always available in a single study, the following table summarizes the general trends and available data points to guide your decision-making process.
| Performance Metric | Short PEG Linker (n=2-4) | Medium PEG Linker (n=8-12) | Long PEG Linker (n>12) |
| Reaction Kinetics (with azides) | Generally faster due to lower steric hindrance. The second-order rate constant for BCN with benzyl azide is approximately 0.14-0.15 M⁻¹s⁻¹. While data for PEGylated BCN is sparse, shorter linkers are expected to have rates closer to this baseline. | May exhibit slightly reduced reaction rates due to increased steric hindrance from the longer PEG chain. | Potentially the slowest reaction rates due to significant steric hindrance. |
| Solubility (in aqueous buffers) | Moderately improved solubility compared to non-PEGylated BCN. May still require co-solvents for certain applications. | Significantly enhanced aqueous solubility, often allowing for reactions in purely aqueous buffers. | Excellent aqueous solubility, ideal for applications requiring high concentrations in aqueous media. |
| Stability (Hydrolytic) | Generally stable, with BCN amides showing greater hydrolytic stability than BCN esters. | Similar stability profile to shorter linkers, influenced more by the chemical bond attaching the PEG chain than its length. | Comparable stability to shorter and medium-length linkers. |
| Steric Hindrance | Minimal steric hindrance, allowing for efficient conjugation to accessible sites on biomolecules. | Moderate steric hindrance, which can be beneficial in preventing non-specific interactions but may hinder access to crowded sites. | High degree of steric hindrance, which can significantly impact conjugation efficiency, especially with sterically hindered binding sites. |
| In Vivo Pharmacokinetics (of conjugate) | Shorter circulation half-life of the resulting bioconjugate. | Longer circulation half-life due to increased hydrodynamic volume. | Extended circulation half-life, potentially leading to improved therapeutic efficacy. |
| Potential for Aggregation (of conjugate) | Higher potential for aggregation of the final conjugate, especially with hydrophobic payloads. | Reduced tendency for aggregation due to the hydrophilic nature of the PEG chain. | Lowest potential for aggregation, providing a significant advantage for in vivo applications. |
Experimental Protocols
To facilitate the rational selection of a BCN-PEGn linker for your specific application, we provide the following detailed experimental protocols for key comparative experiments.
Protocol 1: Comparative Analysis of Reaction Kinetics via HPLC
Objective: To determine and compare the second-order rate constants of different BCN-PEGn reagents with an azide-containing molecule.
Materials:
-
BCN-PEG2-NHS ester, BCN-PEG4-NHS ester, BCN-PEG8-NHS ester, BCN-PEG12-NHS ester
-
Benzyl azide (or other suitable azide-containing molecule)
-
Acetonitrile (ACN)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of each BCN-PEGn-NHS ester in anhydrous DMSO.
-
Prepare a 100 mM stock solution of benzyl azide in DMSO.
-
-
Reaction Setup:
-
In separate reaction vials, add PBS to a final volume of 900 µL.
-
Add 50 µL of a BCN-PEGn-NHS ester stock solution to its respective vial (final concentration 0.5 mM).
-
To initiate the reaction, add 50 µL of the benzyl azide stock solution to each vial (final concentration 5 mM).
-
-
HPLC Analysis:
-
Immediately after adding the benzyl azide, inject a 20 µL aliquot of the reaction mixture into the HPLC system (this is your t=0 time point).
-
Continue to inject aliquots at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Use a suitable gradient of water and acetonitrile to separate the reactants and the triazole product.
-
Monitor the reaction by observing the decrease in the BCN-PEGn peak area and the increase in the product peak area at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the concentration of the BCN-PEGn reagent at each time point based on the peak area relative to a standard curve.
-
Plot the natural log of the ratio of the initial concentrations of the reactants versus time. The slope of the resulting line is proportional to the second-order rate constant (k).
-
Protocol 2: Assessment of Aqueous Solubility
Objective: To compare the solubility of different BCN-PEGn reagents in an aqueous buffer.
Materials:
-
BCN-PEG2-NHS ester, BCN-PEG4-NHS ester, BCN-PEG8-NHS ester, BCN-PEG12-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Procedure:
-
Serial Dilutions:
-
Prepare a series of vials for each BCN-PEGn reagent.
-
Add a fixed volume of PBS to each vial.
-
Add increasing amounts of the respective BCN-PEGn reagent to the vials to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 mM).
-
-
Equilibration:
-
Vortex each vial vigorously for 2 minutes.
-
Allow the vials to stand at room temperature for 1 hour to equilibrate.
-
-
Observation and Centrifugation:
-
Visually inspect each vial for any undissolved material.
-
For any vials with visible precipitate, centrifuge at 10,000 x g for 10 minutes.
-
-
Solubility Determination:
-
The highest concentration at which no precipitate is observed after centrifugation is considered the approximate solubility of the reagent in PBS.
-
Protocol 3: Evaluation of Hydrolytic Stability
Objective: To compare the hydrolytic stability of the NHS ester group in different BCN-PEGn reagents.
Materials:
-
BCN-PEG2-NHS ester, BCN-PEG4-NHS ester, BCN-PEG8-NHS ester, BCN-PEG12-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Incubation:
-
Prepare solutions of each BCN-PEGn-NHS ester in PBS at a concentration of 1 mM.
-
Incubate the solutions at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately quench the hydrolysis by adding an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to quantify the amount of remaining active NHS ester. This can be done by reacting the remaining active NHS ester with a large excess of an amine-containing molecule (e.g., benzylamine) and quantifying the resulting product.
-
-
Half-Life Calculation:
-
Plot the percentage of remaining active NHS ester against time.
-
Determine the half-life (t₁/₂) of the NHS ester for each BCN-PEGn reagent from the resulting decay curve.
-
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
References
Navigating the World of Copper-Free Click Chemistry: A Comparative Guide to Linker Selection
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Copper-free click chemistry has emerged as a powerful tool for this purpose, offering biocompatible and highly specific ligation reactions. At the heart of this technology lies the choice of a suitable linker. This guide provides an objective comparison of the most common linkers used in copper-free click chemistry, supported by experimental data, to facilitate an informed decision for your research and development needs.
Two primary reaction types dominate the landscape of copper-free click chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, often referred to as tetrazine ligation. The choice between these chemistries, and the specific linkers within each class, depends on a variety of factors including the desired reaction speed, the stability requirements of the application, and the steric and electronic properties of the molecules to be conjugated.
Performance Comparison of Key Linkers
The efficacy of a copper-free click chemistry linker is primarily determined by its reaction kinetics and its stability in biological environments. The second-order rate constant (k₂) is a critical parameter for quantifying reaction speed, with a higher value indicating a faster reaction. Stability, often assessed by the linker's half-life in various media, is crucial for ensuring that the linker remains intact and reactive until the desired conjugation event occurs.
| Linker Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability Profile | Key Features |
| SPAAC | ||||
| DBCO (Dibenzocyclooctyne) | DBCO + Azide | ~0.3 - 2.3[1][2] | Less stable in the presence of thiols (e.g., GSH) compared to BCN.[3][4] | High reactivity, bulky and aromatic structure.[3] |
| BCN (Bicyclo[6.1.0]nonyne) | BCN + Azide | ~0.14 - 0.3 | More stable in the presence of thiols than DBCO. Can be labile under acidic conditions. | Compact, non-aromatic structure with lower lipophilicity than DBCO. |
| Tetrazine Ligation | ||||
| TCO (trans-Cyclooctene) | TCO + Tetrazine | ~2,000 - 30,000 | Can isomerize to the unreactive cis-isomer in the presence of thiols and in serum. | Exceptionally fast reaction kinetics. |
| Methyltetrazine (MeTz) | TCO + Methyltetrazine | ~800 - 2,000 | Generally stable, but can be degraded under strongly basic conditions. | Offers a good balance of reactivity and stability. |
| 3,6-dipyridyl-s-tetrazine | TCO + 3,6-dipyridyl-s-tetrazine | Up to 366,000 | Generally stable. | Extremely high reactivity. |
Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. The following sections provide detailed methodologies for key experiments cited in the comparison of copper-free click chemistry linkers.
Protocol 1: Determination of Second-Order Rate Constants
This protocol outlines a general method for measuring the second-order rate constant (k₂) of a bioorthogonal reaction using UV-Vis spectrophotometry, assuming one of the reactants has a distinct absorbance profile that changes upon reaction.
Materials:
-
Linker 1 (e.g., Tetrazine derivative)
-
Linker 2 (e.g., TCO derivative)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of both linkers in the reaction buffer. The concentration of one linker (the excess reagent) should be at least 10-fold higher than the other to ensure pseudo-first-order kinetics.
-
Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at the maximum wavelength (λmax) of the limiting reactant that disappears during the reaction.
-
Reaction Initiation: In a cuvette, rapidly mix the solutions of the two linkers to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at the specified λmax over time. Collect data until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Excess Reagent], where [Excess Reagent] is the concentration of the linker in excess.
-
Protocol 2: General Procedure for Protein Labeling
This protocol describes a general workflow for labeling a protein containing an azide or a strained alkyne/alkene with a complementary fluorescent probe.
Materials:
-
Azide- or Linker-modified Protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
Complementary Linker-functionalized Fluorescent Dye (e.g., DBCO-Cy5, TCO-FITC)
-
Desalting Column or Dialysis Cassette
-
SDS-PAGE analysis equipment
Procedure:
-
Reagent Preparation: Dissolve the linker-functionalized fluorescent dye in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
Labeling Reaction: Add a molar excess (typically 5- to 20-fold) of the fluorescent dye solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using a light-sensitive fluorophore.
-
Purification: Remove the unreacted fluorescent dye from the labeled protein using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm successful labeling by analyzing the purified protein using SDS-PAGE. A fluorescent band corresponding to the molecular weight of the protein should be visible under appropriate illumination. The labeling efficiency can be quantified by measuring the absorbance of the protein and the fluorophore.
Protocol 3: Cell Surface Labeling and Quantification by Flow Cytometry
This protocol details the labeling of cell surface glycans metabolically engineered to display azide groups, followed by quantification of the labeling efficiency using flow cytometry.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine - Ac₄ManNAz)
-
Linker-functionalized fluorescent dye (e.g., DBCO-488)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow Cytometer
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with an appropriate concentration of the azido sugar for 1-3 days to allow for its incorporation into cell surface glycans.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with PBS to remove unincorporated azido sugar.
-
Labeling: Resuspend the cells in flow cytometry staining buffer containing the linker-functionalized fluorescent dye at a predetermined optimal concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 4°C or room temperature, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in staining buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the number of labeled sites on the cell surface.
Visualizing the Workflow and Relationships
To better understand the processes involved in linker selection and evaluation, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships between key linker properties.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling endo-BCN-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational instructions, and disposal plans for the effective and safe handling of endo-BCN-PEG2-acid. Adherence to these procedures is essential for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Handling
This compound is a bifunctional linker used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The primary reactive moieties are the carboxylic acid and the strained bicyclononyne (BCN) group.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. | Protects against accidental splashes of the compound or solvents. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust. |
Engineering Controls
| Control | Specification | Rationale |
| Ventilation | Work in a well-ventilated laboratory. For procedures with the potential to generate dust or aerosols, use a chemical fume hood. | Minimizes inhalation exposure. |
| Safety Equipment | An operational safety shower and eyewash station must be readily accessible. | Provides immediate decontamination in case of accidental exposure. |
Storage and Stability
Proper storage is crucial to maintain the reactivity and integrity of this compound.
| Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes degradation of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The BCN group can be sensitive to oxidation. |
| Light | Protect from light. | Prevents light-induced degradation. |
| Moisture | Store in a desiccated environment. | The carboxylic acid and the PEG linker can be hygroscopic. |
Experimental Protocols
The use of this compound typically involves a two-stage process:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated, commonly using EDC and NHS, to make it reactive towards primary amines.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group reacts with an azide-functionalized molecule in a "click chemistry" reaction.[1]
Protocol 1: Activation of this compound with EDC/NHS
This protocol details the activation of the carboxylic acid group to form an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.7-6.0
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Freshly prepare stock solutions of EDC and NHS in the Reaction Buffer or anhydrous solvent. EDC is unstable in aqueous solutions and should be used immediately.[2]
-
-
Activation Reaction:
-
In a reaction vial, dissolve this compound (1 equivalent) in the appropriate solvent.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes. The reaction progress can be monitored by an appropriate analytical method (e.g., TLC or LC-MS).
-
-
Conjugation to an Amine-Containing Molecule:
-
The resulting NHS-activated this compound can be used immediately for conjugation to a molecule containing a primary amine.
-
Dissolve the amine-containing molecule in a suitable buffer with a pH of 7.2-8.5 (e.g., PBS). Buffers containing primary amines, such as Tris, should be avoided as they will compete in the reaction.
-
Add the activated this compound solution to the amine-containing molecule. The molar ratio should be optimized for the specific application.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-functionalized molecule with an azide-containing partner.
Materials:
-
BCN-functionalized molecule (from Protocol 1)
-
Azide-functionalized molecule
-
Reaction Buffer: A buffer compatible with the biomolecules being conjugated (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-functionalized molecule and the azide-functionalized molecule in the Reaction Buffer to the desired concentrations.
-
-
SPAAC Reaction:
-
Combine the BCN-functionalized and azide-functionalized molecules in a reaction vial. A slight molar excess (1.5 to 5-fold) of one component may be used to drive the reaction to completion.[3]
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the concentration and reactivity of the substrates. The reaction is typically complete within 1-4 hours.
-
The reaction can be monitored by methods such as SDS-PAGE, LC-MS, or fluorescence if one of the components is labeled.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted starting materials using a suitable technique (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).
-
Disposal Plan
Proper disposal of this compound and related waste is crucial to ensure laboratory and environmental safety.
Unused and Expired Reagent
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Solutions: Collect solutions of the compound in a compatible, sealed container labeled as hazardous chemical waste. Do not mix with incompatible waste streams.
Experimental Waste
-
Aqueous Waste: Aqueous waste from the reactions, including purification buffers, should be collected as hazardous chemical waste. For waste containing EDC and NHS, it is recommended to consult with your institution's environmental health and safety (EHS) office, though these are generally not considered highly hazardous and can often be combined with other non-halogenated organic waste streams.[4]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as solid hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.
Workflow and Pathway Diagrams
Caption: Workflow for handling, activation, and conjugation of this compound.
Caption: Chemical reaction pathway for this compound conjugation.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
